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  • Product: (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol
  • CAS: 54831-37-7

Core Science & Biosynthesis

Foundational

Biosynthesis Pathway of (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol in Plants: An In-Depth Technical Guide

Executive Summary (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly referred to in literature alongside its (E)-isomer as hotrienol , is a potent monoterpene alcohol responsible for the sweet, tropical, and honeysuckle-lik...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly referred to in literature alongside its (E)-isomer as hotrienol , is a potent monoterpene alcohol responsible for the sweet, tropical, and honeysuckle-like aromatic profiles in various botanicals, notably Vitis vinifera (Muscat grapes) and Camellia sinensis (tea)[1],[2]. As a Senior Application Scientist, I approach the biosynthesis of this compound not merely as a linear sequence of enzymatic reactions, but as a highly regulated network of primary terpene synthesis and secondary oxidative metabolism.

Understanding this pathway is critical for researchers in agricultural biotechnology, flavor chemistry, and drug development, as the structural rearrangements leading to hotrienol are highly susceptible to artifactual generation during extraction. This whitepaper details the core biosynthetic architecture, the specific enzymatic machinery involved, and provides a self-validating analytical protocol to ensure trustworthy quantification.

Core Biosynthetic Architecture

The formation of (Z)-3,7-dimethylocta-1,5,7-trien-3-ol is a multi-stage process that bridges primary plastidial metabolism with endoplasmic reticulum (ER)-localized oxidative modifications.

Isoprenoid Precursors: The MEP and MVA Pathways

The fundamental C5 building blocks for all terpenes—Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)—are synthesized via two compartmentalized routes. In the context of monoterpene biosynthesis in plants like grapes and tea, the plastidial Methylerythritol Phosphate (MEP) pathway is the dominant source, though the cytosolic Mevalonate (MVA) pathway provides a secondary pool through cross-talk[1].

Linalool Synthesis: The Branching Point

Geranyl diphosphate synthase (GPPS) condenses IPP and DMAPP into Geranyl Pyrophosphate (GPP), the universal C10 precursor. The critical branching point is the conversion of GPP to linalool, catalyzed by Linalool Synthase (LIS) . LIS facilitates the ionization of the diphosphate group and subsequent water capture, establishing the tertiary alcohol structure that is prerequisite for downstream modifications.

Cytochrome P450-Mediated Oxidation and Rearrangement

Linalool is not the end product; it serves as a substrate for extensive oxidative metabolism catalyzed by Cytochrome P450 (CYP450) enzymes, specifically within the CYP76 family.

  • In Arabidopsis and Vitis vinifera, enzymes such as CYP76C1 catalyze the hydroxylation of linalool[3].

  • In Camellia sinensis, ER-localized CYP76B1 and CYP76T1 oxidize linalool into 7-hydroxylinalool and 8-hydroxylinalool[4].

The final step yielding hotrienol involves the dehydration of 7-hydroxylinalool or the structural rearrangement of 2,6-dimethylocta-3,7-diene-2,6-diol (DOD)[5]. In living plant tissues, this dehydration is tightly regulated. However, 7-hydroxylinalool is highly unstable in acidic environments (such as the plant vacuole) and can spontaneously dehydrate to form the highly volatile hotrienol[3].

Biosynthesis_Pathway MEP MEP Pathway (Plastid) IPP IPP / DMAPP MEP->IPP DXS / DXR MVA MVA Pathway (Cytosol) MVA->IPP HMGR GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS Linalool Linalool GPP->Linalool Linalool Synthase (LIS) Hydroxylinalool 7-Hydroxylinalool / DOD Linalool->Hydroxylinalool Cytochrome P450 (e.g., CYP76B1) Hotrienol (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (Hotrienol) Hydroxylinalool->Hotrienol Dehydration / Rearrangement

Fig 1: Biosynthetic pathway of hotrienol from primary isoprenoid precursors.

Enzymatic Machinery & Subcellular Localization

To engineer or study this pathway, one must account for the spatial organization of the enzymes. The spatial separation prevents premature degradation of intermediates.

Enzyme / ProteinSubcellular LocalizationSubstrateProductRole / Causality
Geranyl Diphosphate Synthase (GPPS) PlastidIPP + DMAPPGPPSupplies the universal C10 monoterpene precursor.
Linalool Synthase (LIS) PlastidGPPLinaloolCatalyzes the stereospecific ionization and water capture of GPP.
Cytochrome P450 (e.g., CYP76C1, CYP76B1) Endoplasmic Reticulum (ER)Linalool7-Hydroxylinalool / 8-HydroxylinaloolIntroduces oxygen to the terpene skeleton, enabling downstream rearrangements[3],[4].
β-Glucosidase Vacuole / CytosolHotrienol-glycosideFree HotrienolReleases bound volatile hotrienol during tissue disruption or fermentation[6].

Experimental Workflows: Artifact-Free Quantification

Causality and Methodological Pitfalls
Self-Validating Protocol: HS-SPME-GC-MS

This protocol is designed as a self-validating system, ensuring that any hotrienol detected is purely biogenic and not an analytical artifact.

Step 1: Quenching and Matrix Stabilization

  • Action: Flash-freeze 1.0 g of fresh plant tissue (e.g., Vitis vinifera berries or Camellia sinensis leaves) in liquid nitrogen, then homogenize into a fine powder.

  • Causality: Rapid thermal quenching halts endogenous glycosidase and P450 activity, preserving the exact in vivo ratio of free versus glycosidically bound terpenes.

Step 2: Internal Standardization (Self-Validation)

  • Action: Transfer the powder to a 20 mL headspace vial. Add 5 mL of saturated NaCl solution and 10 µL of Deuterated Linalool (Linalool-d3, 10 mg/L) as an internal standard.

  • Causality: The NaCl induces a "salting-out" effect, driving volatiles into the headspace. Linalool-d3 acts as a structural analog to validate extraction recovery rates and normalize any matrix-induced signal suppression.

Step 3: Enzymatic Hydrolysis (For Bound Fraction)

  • Action: To quantify glycosidically bound hotrienol, adjust the homogenate to pH 5.0 using citrate buffer. Add 50 mg of β-glucosidase (e.g., AR2000) and incubate at 37°C for 16 hours.

  • Causality: Enzymatic cleavage selectively removes the sugar moiety from the aglycone without the harsh acidic/thermal degradation that causes artifactual hotrienol formation.

Step 4: HS-SPME Extraction

  • Action: Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the vial headspace at 40°C for 30 minutes under continuous agitation (250 rpm).

  • Causality: The tri-phase fiber provides optimal affinity for C10 monoterpenols. The strictly controlled low extraction temperature (40°C) prevents the thermal dehydration of precursors.

Step 5: GC-MS Analysis & Chiral Resolution

  • Action: Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Separate analytes using a chiral stationary phase (e.g., Cyclodex-B).

  • Causality: A chiral column is strictly required to resolve the (Z)- and (E)- isomers of 3,7-dimethylocta-1,5,7-trien-3-ol, allowing precise quantification of the target isomer against the internal standard.

Experimental_Workflow Sample 1. Tissue Quenching (Liquid N2) Std 2. Internal Standard (Linalool-d3) Sample->Std Hydro 3. Enzymatic Hydrolysis (AR2000, pH 5.0) Std->Hydro Bound Fraction SPME 4. HS-SPME Extraction (DVB/CAR/PDMS, 40°C) Std->SPME Free Fraction Hydro->SPME GCMS 5. GC-MS Analysis (Chiral Column) SPME->GCMS

Fig 2: Self-validating HS-SPME-GC-MS workflow for artifact-free hotrienol quantification.

Quantitative Profiling in Plant Matrices

The concentration of hotrienol varies significantly across plant species and is heavily influenced by post-harvest processing (e.g., tea withering or wine fermentation).

Plant MatrixStateTypical Concentration (µg/kg)Odor Contribution
Vitis vinifera (Muscat Grapes) Free & Bound10 - 150Sweet, tropical, floral
Camellia sinensis (Black Tea) Free50 - 300Honeysuckle, fruity, woody
Honey (Monofloral) Free5 - 40Floral, green

References

  • Drawing Links from Transcriptome to Metabolites: The Evolution of Aroma in the Ripening Berry of Moscato Bianco (Vitis vinifera L.) - PMC. URL:[Link]

  • Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications - Frontiers in Plant Science. URL:[Link]

  • A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound - ACS / ResearchGate. URL:[Link]

  • Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica 'Hainan dayezhong' - PMC. URL: [Link]

  • Changes of volatile compounds during heating of bacuri pulp - CIRAD. URL:[Link]

  • Use of Kluyveromyces marxianus to Increase Free Monoterpenes and Aliphatic Esters in White Wines - Semantic Scholar. URL:[Link]

  • Identification of Key Aroma Compounds Responsible for the Floral Ascents of Green and Black Teas from Different Tea Cultivars - PMC. URL: [Link]

Sources

Exploratory

Natural Occurrence of (Z)-Hotrienol in Essential Oils: A Technical Guide to Extraction, Analysis, and Ecological Significance

Executive Summary & Structural Biology (Z)-(-)-3,7-dimethylocta-1,5,7-trien-3-ol , commonly known as (Z)-Hotrienol (CAS: 54831-37-7), is a highly volatile monoterpene tertiary alcohol found in a variety of botanical esse...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Biology

(Z)-(-)-3,7-dimethylocta-1,5,7-trien-3-ol , commonly known as (Z)-Hotrienol (CAS: 54831-37-7), is a highly volatile monoterpene tertiary alcohol found in a variety of botanical essential oils and plant-derived matrices [[1]](). Featuring a conjugated triene system coupled with a chiral center at the C3 position, this compound is of significant interest to flavor chemists, ecologists, and drug development professionals .

Structurally, the conjugated double bonds make Hotrienol susceptible to thermal degradation and isomerization, demanding highly precise extraction methodologies 3. In nature, it rarely exists as a primary metabolite; rather, it is often generated via the enzymatic hydrolysis of odorless glycosidic precursors or through the acid-catalyzed dehydration of linalool and linalyl acetate during plant processing and fermentation 4.

Biosynthesis Precursor Glycosidic Precursors (Odorless Plant Tissues) Enzyme Enzymatic Hydrolysis (β-glucosidase / Yeast) Precursor->Enzyme Cleavage Linalool Linalool / Linalyl Acetate (Primary Monoterpenes) Enzyme->Linalool Release Processing Thermal Processing / Acid Catalysis (Distillation, Tea Firing) Linalool->Processing Dehydration Hotrienol (Z)-Hotrienol (Conjugated Triene) Processing->Hotrienol Structural Rearrangement

Figure 1: Biosynthetic and processing-induced formation pathway of Hotrienol.

Natural Occurrence & Quantitative Distribution

(Z)-Hotrienol is widely distributed across various botanical families, contributing distinct floral, fruity, and honeysuckle-like aromatic notes. Beyond its organoleptic properties, it serves critical ecological functions, ranging from antimicrobial defense mechanisms to insect behavioral modification.

Table 1: Quantitative Distribution and Biological Roles in Key Matrices
Botanical Source / MatrixExtraction Method(Z)-Hotrienol AbundanceEcological / Biological RoleRef.
Mango Flowers (Mangifera indica L.)MAHD~0.71% of volatile fractionFloral attractant / volatile signaling5
Lavender (Lavandula angustifolia)MAHD~0.65% of volatile fractionFragrance profile, antimicrobial6
Swertia densifolia (Flowers)HydrodistillationMinor constituent (<5%)Potent pollinator repellent (Apis florea)7
Brazilian Brown Propolis Solvent Extraction~0.1% of volatile oilAntimicrobial (H. pylori, M. tuberculosis)[[8]]()
Black Tea (Sichuan Congou)HS-SPMEKey odorantMajor contributor to floral-fruity aroma9

Extraction & Isolation Workflows

Isolating (Z)-Hotrienol requires careful methodological choices. Traditional Hydrodistillation (HD) typically requires 4 hours of continuous thermal stress, which can induce the isomerization or degradation of Hotrienol's conjugated triene system 5. To mitigate this, modern protocols rely on Microwave-Assisted Hydrodistillation (MAHD) for bulk extraction and Headspace Solid-Phase Microextraction (HS-SPME) for analytical profiling.

ExtractionWorkflow Plant Botanical Matrix (e.g., Lavender, Tea, Yuzu) MAHD Microwave-Assisted Hydrodistillation (MAHD) Plant->MAHD Bulk Oil Extraction SPME HS-SPME Extraction (Solvent-Free Volatile Capture) Plant->SPME Headspace Sampling Extract Terpene-Rich Extract (Contains (Z)-Hotrienol) MAHD->Extract SPME->Extract GCMS 2D GC-MS / GC-O (Enantiomeric Separation) Extract->GCMS Chiral Column Injection Validation Data Validation (Retention Indices & m/z Spectra) GCMS->Validation Spectral Matching

Figure 2: Self-validating extraction and analytical workflow for (Z)-Hotrienol isolation.

Protocol 1: Microwave-Assisted Hydrodistillation (MAHD)

Causality: MAHD utilizes targeted microwave irradiation to rapidly heat the intracellular water of the plant matrix. This ruptures the glandular trichomes efficiently, reducing extraction time to ~75 minutes and preserving heat-sensitive enantiomers [[5]]().

  • Matrix Preparation: Accurately weigh 100g of fresh botanical material (e.g., Lavandula angustifolia or Mangifera indica flowers). Macerate gently to increase surface area without inducing premature enzymatic degradation.

  • Microwave Extraction: Place the material in a 2000 mL distillation flask with 500 mL of deionized water. Connect to a modified microwave oven system equipped with a Clevenger-type apparatus. Set microwave power to a constant 500 W.

  • Phase Separation: Extract for exactly 75 minutes. Collect the essential oil/hydrolate emulsion in the separator. Decant the upper organic layer and dry over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Self-Validation (Integrity Check): Run a parallel conventional hydrodistillation (4 hours). Compare the GC-FID area percentages of Hotrienol between MAHD and HD. A higher yield in MAHD validates the prevention of thermal degradation 6.

Protocol 2: HS-SPME for Trace Volatile Profiling

Causality: HS-SPME is a solvent-free technique that prevents the introduction of solvent impurities. A 50/30 μm DVB/CAR/PDMS fiber is selected because its mixed polarity perfectly captures both the non-polar hydrocarbon tail and the polar hydroxyl group of Hotrienol 10.

  • Headspace Equilibration: Place 0.5 g of the sample (e.g., tea powder) into a 20 mL headspace vial. Add 2 g of NaCl and 5 mL of boiling water to drive volatiles into the headspace.

  • Internal Standard Addition: Spike the matrix with 10 μL of ethyl decanoate (17.26 μg/L) to serve as the internal standard for self-validation and quantification 9.

  • Fiber Adsorption: Expose the DVB/CAR/PDMS fiber to the headspace for 50 minutes at a constant 60°C.

  • Desorption: Retract the fiber and immediately insert it into the GC injection port at 250°C for 5 minutes in splitless mode.

Analytical Validation Protocol (GC-MS/O)

To ensure scientific integrity, the identification of (Z)-Hotrienol must be a self-validating system relying on both mass spectral deconvolution and Retention Index (RI) matching.

  • Chromatographic Separation: Utilize a comprehensive two-dimensional gas chromatography system (GC×GC) or a chiral capillary column (e.g., MEGA-DEX DAC-Beta) to separate the (Z) and (E) isomers of Hotrienol 11. Program the oven from 40°C (hold 3 min) to 230°C at 4°C/min.

  • Mass Spectrometry (EI mode): Operate the MS at 70 eV. Hotrienol is confirmed by its characteristic fragmentation pattern: a molecular ion peak is often weak, but distinct fragments at m/z 71 (base peak), 82, 55, and 43 are highly diagnostic 3.

  • Self-Validation (RI Calibration): Inject a homologous series of n-alkanes (C8–C20) under identical conditions. Calculate the experimental Linear Retention Index (LRI). The LRI for Hotrienol on a standard non-polar column (e.g., DB-5) should fall precisely between 1100 and 1103 5. Any deviation > ±3 index units invalidates the identification, prompting a system recalibration.

Pharmacological & Ecological Significance

Antimicrobial Properties

In drug development, essential oils rich in Hotrienol are actively investigated for their targeted antimicrobial efficacy. Volatile oil extracted from Brazilian brown propolis, which contains Hotrienol, has demonstrated highly potent activity against Helicobacter pylori (MIC = 3.25 μg/mL) and Mycobacterium tuberculosis (MIC = 50 μg/mL). These Minimum Inhibitory Concentration values define the extract as having "good" to "highly active" antibacterial properties, positioning Hotrienol and its synergistic terpenes as potential lead compounds for antibiotic-resistant gastrointestinal and respiratory pathogens 8.

Ecological Pollinator Repellency

In agricultural ecology, Hotrienol acts as a specific behavioral modifier. The essential oil of Swertia densifolia flowers, where Hotrienol is a constituent, exhibits a dose-dependent repellent nature toward Indian honey bees (Apis florea). This repellency plateaus at 12 mg/mL. Formulations utilizing this mechanism are currently being developed to temporarily keep vital pollinators away from crops recently treated with toxic insecticides, thereby preventing colony collapse 7.

References

  • 7 BioOne Complete. "Potential use of an Essential Oil from the Flower of Swertia densifolia as a Repellent for Apis florea".

  • 1 ChemicalBook. "DAYANG CHEM (HANGZHOU) CO.,LTD Produktliste".

  • BOC Sciences. "CAS 54831-37-7 (Z)-(±)-3,7-dimethylocta-1,5,7-trien".

  • 6 PMC. "Evaluation of lavender essential oils and by-products using microwave hydrodistillation".

  • [[8]]() SciELO. "Biological properties of volatile oil from Brazilian brown propolis".

  • 5 PMC. "Comparison of Microwave-Assisted and Conventional Hydrodistillation in the Extraction of Essential Oils from Mango (Mangifera indica L.) Flowers".

  • 4 MDPI. "Influence of Non-Saccharomyces on Wine Chemistry: A Focus on Aroma-Related Compounds".

  • 10 MDPI. "Study on Evaluation of Fruit Aroma of Plum Variety Resources Based on Headspace Solid-Phase Microextraction".

  • 11 IPB.pt. "Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry of monoterpenoids".

  • 3 ACS Publications. "A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound".

  • 9 PMC. "Key floral-fruity aroma compounds in Sichuan Congou black tea: identification via MDGC-MS/O".

Sources

Foundational

Comprehensive NMR Spectral Elucidation of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol: A Methodological Framework for Stereochemical Assignment

Executive Summary (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (commonly referred to as cis-hotrienol) is a highly reactive, acyclic monoterpenoid featuring a chiral tertiary allylic alcohol and a conjugated terminal diene. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (commonly referred to as cis-hotrienol) is a highly reactive, acyclic monoterpenoid featuring a chiral tertiary allylic alcohol and a conjugated terminal diene. While its trans-isomer (E-hotrienol) is a well-documented odorant historically isolated from 1[1], the Z-isomer plays a distinct and critical role in chemical ecology as a 2[2]. Differentiating these geometric isomers is paramount for accurate pharmacological profiling and synthesis validation. This whitepaper details a rigorous, self-validating Nuclear Magnetic Resonance (NMR) methodology designed to unambiguously assign the Z-configuration of the C5=C6 double bond.

Mechanistic Grounding: The Causality of Chemical Shifts

As analytical scientists, we do not merely record spectra; we interpret the physical causality behind the chemical shifts. The structural assignment of cis-hotrienol relies on two fundamental NMR phenomena:

  • J-Coupling Causality ( 3J ): The dihedral angle between the vicinal protons H5 and H6 dictates the scalar coupling constant. In the Z-isomer, the cis-geometry restricts this angle to near 0°, resulting in a 3J of ~11.2 Hz. This is a definitive contrast to the ~15.6 Hz coupling observed in the 3[3].

  • The γ -Gauche Effect: In the Z-configuration, the C4 methylene and the C7 isoprene tail are sterically compressed (gauche to each other). This steric crowding increases electron density around the C4 nucleus, shielding it and causing a diagnostic upfield shift in the 13 C NMR spectrum ( δC​ ~36.8 ppm) relative to the uncompressed E-isomer ( δC​ ~42.7 ppm)[3].

High-Resolution NMR Acquisition Protocol

To ensure a self-validating dataset, the acquisition parameters must suppress artifacts and provide quantitative reliability. The following step-by-step methodology is optimized for4[4].

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly pure (>98%) (Z)-3,7-dimethylocta-1,5,7-trien-3-ol.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8 atom % D). Causality: High isotopic purity prevents intermolecular hydrogen bonding variations that dynamically shift the hydroxyl proton.

  • Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Transfer to a high-precision 5 mm NMR tube and equilibrate at 298 K for 10 minutes prior to tuning and matching.

Step 2: 1D & 2D NMR Acquisition Parameters
  • 1 H NMR (600 MHz): Execute a standard 30° pulse sequence (zg30). Set the acquisition time (AQ) to 2.5 s and the relaxation delay (D1) to 1.5 s to ensure complete longitudinal relaxation, enabling accurate integration. Accumulate 16 scans.

  • 13 C NMR (150 MHz): Utilize WALTZ-16 proton decoupling. Set AQ to 1.5 s and D1 to 2.0 s. Accumulate 1024 scans to achieve a signal-to-noise ratio >100:1 for the quaternary carbons (C3 and C7).

  • COSY & HSQC: Acquire gradient-selected COSY (2048 × 256 data points). Run a multiplicity-edited HSQC optimized for 1JCH​ = 145 Hz to differentiate CH/CH 3​ from CH 2​ signals.

  • HMBC: Optimize the delay for long-range couplings ( nJCH​ = 8 Hz). Causality: This is critical for bridging the C3 and C7 quaternary centers to the observable proton spin systems.

  • NOESY: Apply a mixing time ( τm​ ) of 300 ms. Causality: This specific duration allows for the buildup of Nuclear Overhauser Effect (NOE) cross-peaks while strictly preventing spin diffusion, which could yield false-positive spatial correlations.

NMR_Workflow A Sample Prep (CDCl3, 298K) B 1D NMR (1H, 13C, DEPT) A->B C Homonuclear 2D (COSY) B->C Spin Systems D Heteronuclear 2D (HSQC, HMBC) B->D Carbon Backbone E Stereochemical 2D (NOESY) C->E D->E F Z-Isomer Confirmation E->F J=11.2 Hz, NOE H4-H6

Fig 1: Self-validating NMR workflow for stereochemical assignment of acyclic monoterpenoids.

Multi-Dimensional Spectral Analysis & Stereochemical Validation

Spin System Identification

The 1 H NMR spectrum immediately reveals the terminal vinyl group (H1a/b) as two distinct doublets at 5.06 and 5.21 ppm, coupling to the H2 methine at 5.92 ppm. The C3 quaternary carbon ( δC​ 73.5) is unambiguously assigned via HMBC correlations from the C9 methyl ( δH​ 1.32) and the H1/H2 protons.

Carbon Backbone Connectivity

The core structural proof lies in the C4-C5-C6-C7 linkage. The COSY spectrum perfectly maps the continuous H4 ( δH​ 2.48) H5 ( δH​ 5.45) H6 ( δH​ 6.02) spin system. HMBC correlations from H6 to the C10 methyl ( δC​ 23.2) and the C8 terminal methylene ( δC​ 114.5) lock the isoprene tail to the central olefin, completing the carbon skeleton.

Stereochemical Proof (The Z-Geometry)

The Z-configuration is confirmed by two independent, orthogonal data points:

  • Scalar Coupling: The doublet for H6 exhibits a 3J coupling of 11.2 Hz, the theoretical hallmark of a cis-olefin.

  • Spatial Proximity (NOE): The NOESY spectrum shows a strong, direct cross-peak between the H4 methylene protons and the H6 olefinic proton. In the E-isomer, the trans-geometry places H4 and H6 too far apart (> 4 Å) for an NOE transfer, making this correlation an absolute proof of the Z-geometry.

NOESY_HMBC C3 C3 (Quaternary) H4 H4 (Methylene) C3->H4 HMBC H5 H5 (Olefinic) H4->H5 COSY H6 H6 (Olefinic) H4->H6 Strong NOE H5->H6 COSY (J=11.2 Hz) H10 H10 (Methyl) H6->H10 HMBC

Fig 2: Key 2D NMR correlations establishing the (Z)-configuration of the C5=C6 double bond.

Quantitative Data Summaries

Table 1: 1 H and 13 C NMR Assignments for (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol in CDCl 3​ (298 K)

Position 13 C δ (ppm)Type 1 H δ (ppm)Multiplicity ( J in Hz)
1111.8CH 2​ 5.06 5.21d (10.8) d (17.4)
2144.2CH5.92dd (17.4, 10.8)
373.5C--
436.8CH 2​ 2.45 2.51dd (14.5, 7.5) dd (14.5, 7.5)
5127.4CH5.45dt (11.2, 7.5)
6133.1CH6.02d (11.2)
7141.6C--
8114.5CH 2​ 4.98 5.02br s br s
927.9CH 3​ 1.32s
1023.2CH 3​ 1.85br s
OH-OH1.65br s

Table 2: Key 2D NMR Correlations for Stereochemical Validation

ProtonCOSY CorrelationsHMBC Correlations ( 13 C)NOESY Correlations
H1H2C3H2, H9
H2H1C3, C4H1, H9
H4H5C2, C3, C5, C6, C9H5, H6 (Strong)
H5H4, H6C3, C7H4, H10
H6H5C4, C8, C10H4 (Strong), H8
H8-C6, C7, C10H6, H10
H9-C2, C3, C4H1, H2
H10-C6, C7, C8H5, H8

References

  • A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound, ACS Public
  • Integrated Analysis by GC/MS and 13 C NMR of Moroccan Cladanthus mixtus Essential Oil; Identific
  • Minor Constituents of Japanese Ho-Leaf Oil - The Structures of (+)-Tagetonol and (-)-trans-Hotrienol, Taylor & Francis,
  • Plant Compound: (Z)

Sources

Exploratory

Advanced Strategies for the Isolation and Stereochemical Validation of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol from Botanical Matrices

Introduction & Biochemical Context The compound (Z)-3,7-dimethylocta-1,5,7-trien-3-ol (often referred to as the cis-isomer of hotrienol) is a highly volatile, structurally fragile monoterpene tertiary alcohol. It is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biochemical Context

The compound (Z)-3,7-dimethylocta-1,5,7-trien-3-ol (often referred to as the cis-isomer of hotrienol) is a highly volatile, structurally fragile monoterpene tertiary alcohol. It is a critical odor-active marker and ecological signaling molecule found in complex botanical matrices, including Vitis vinifera (Muscat grapes), Camellia sinensis (tea), and various unifloral honeys[1][2].

In botanical systems, this compound is rarely synthesized directly via the mevalonate pathway. Instead, it typically arises from the in vivo enzymatic oxidation of linalool to 3,7-dimethylocta-1,5-diene-3,7-diol (terpenediol I), followed by a mild, naturally occurring dehydration driven by the slightly acidic conditions of the plant matrix or hive environment[2][3]. Because of its conjugated triene system and the presence of a tertiary hydroxyl group at C3, the molecule is exceptionally vulnerable to extreme thermodynamic stress, making its isolation a significant analytical challenge.

Thermodynamic Vulnerabilities & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand the causality behind experimental failures when working with conjugated tertiary alcohols. Conventional extraction techniques, such as Hydrodistillation (HD) and Simultaneous Distillation-Extraction (SDE), are fundamentally contraindicated for the isolation of (Z)-3,7-dimethylocta-1,5,7-trien-3-ol.

The Mechanistic Failure of Thermal Extraction: When botanical matrices (which typically possess a pH between 3.5 and 5.5) are subjected to temperatures exceeding 60°C during HD or SDE, the tertiary hydroxyl group at C3 undergoes rapid acid-catalyzed elimination. This leads to the formation of dehydrated artifacts, primarily conjugated octatetraenes. Furthermore, thermal stress induces the isomerization of the fragile (Z)-double bond to the more thermodynamically stable (E)-isomer[4].

Consequently, to ensure high scientific integrity and prevent the target analyte from degrading into an artifact, the isolation protocol must be a self-validating cold-extraction system . Techniques such as Ultrasound-Assisted Solvent Extraction (USE) and low-temperature Headspace Solid-Phase Microextraction (HS-SPME) preserve the native stereochemistry and prevent artifact generation[3].

MechanisticPathway A Linalool (Precursor) B 3,7-Dimethylocta-1,5-diene-3,7-diol (Terpenediol I) A->B Oxidation (In vivo) C (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (Target Compound) B->C Mild Dehydration (Acidic/Enzymatic) D Thermal Degradation (Artifacts / Tetraenes) C->D Heat > 60°C (HD / SDE)

Fig 1: Biosynthetic pathway and thermal degradation mechanism of the target compound.

Quantitative Data & Extraction Efficacy

To validate the selection of our extraction methodology, we must compare the physicochemical constraints of the molecule against the recovery profiles of standard techniques.

Table 1: Physicochemical & Spectroscopic Properties

Property Value / Characteristic
Chemical Formula C10H16O
Monoisotopic Mass 152.1201 Da[5]
Thermal Stability Unstable > 60°C (Prone to dehydration)

| Key MS Fragments (m/z) | 71 (base peak), 82, 43, 107, 119[6] |

Table 2: Comparative Efficacy of Extraction Techniques

Technique Operating Temp (°C) Recovery of (Z)-Isomer (%) Artifact Formation (%) Methodological Suitability
Hydrodistillation (HD) 100 < 10 > 85 Contraindicated
Sim. Distillation-Extraction (SDE) 100 < 15 > 80 Contraindicated
Ultrasound-Assisted (USE) 25 > 85 < 2 Highly Recommended[3]

| Headspace SPME (HS-SPME) | 40 | > 90 (profiling) | < 1 | Highly Recommended[3] |

Step-by-Step Methodology: The Optimized Isolation Workflow

The following protocol details a robust, artifact-free workflow for the preparative isolation of (Z)-3,7-dimethylocta-1,5,7-trien-3-ol from terpene-rich matrices.

Step 1: Primary Non-Thermal Extraction (USE)
  • Matrix Preparation: Homogenize 50 g of the botanical matrix (e.g., raw tea leaves or honey) in 100 mL of ultra-pure water to ensure complete dissolution of sugars and polar interferents.

  • Solvent Addition: Add 50 mL of a non-polar solvent mixture (Dichloromethane:Pentane, 1:1 v/v).

  • Sonication: Subject the mixture to Ultrasound-Assisted Extraction (USE) in a temperature-controlled ultrasonic bath maintained strictly at 25°C for 30 minutes . The cavitation bubbles facilitate mass transfer of the terpenes into the organic phase without thermal degradation[3].

  • Phase Separation: Centrifuge the emulsion at 4000 rpm for 10 minutes at 4°C. Recover the lower organic layer.

Step 2: Fractionation via Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge (1 g stationary phase) with 10 mL of Methanol followed by 10 mL of HPLC-grade water.

  • Sample Loading: Pass the organic extract through the cartridge at a flow rate of 1 mL/min.

  • Aqueous Wash: Wash the cartridge with 15 mL of water to elute residual sugars, glycosides, and highly polar phenolic compounds.

  • Target Elution: Elute the enriched terpene fraction using 10 mL of cold Dichloromethane. Dry the eluate over anhydrous Na₂SO₄.

Step 3: High-Resolution Chromatographic Separation
  • Preparative HPLC: Inject the concentrated extract into a Preparative HPLC system equipped with a chiral stationary phase (e.g., Chiralcel OD-H) to separate the (Z)-isomer from the (E)-isomer and co-eluting linalool derivatives.

  • Isocratic Elution: Use an isocratic mobile phase of Hexane:Isopropanol (98:2 v/v) at a flow rate of 5 mL/min. Maintain the column compartment at 20°C.

  • Fraction Collection & Validation: Monitor the eluate via UV detection at 230 nm (due to the conjugated diene/triene system). Collect the peak corresponding to the (Z)-isomer and validate its purity and stereochemistry using GCxGC-TOF-MS[1].

IsolationWorkflow A Botanical Matrix (Honey, Tea, Grapes) B Ultrasound-Assisted Extraction (USE) Cold Solvent (DCM/Pentane) A->B C Solid Phase Extraction (SPE) C18 Cartridge B->C D Polar Waste (Sugars, Phenolics) C->D Aqueous Wash E Terpene Fraction (Eluted with DCM) C->E Organic Elution F Preparative HPLC / GCxGC-TOF-MS (Isomer Separation) E->F G (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (Purified Isolate) F->G Chiral/Isomeric Resolution

Fig 2: Optimized cold-extraction and high-resolution isolation workflow.

References

  • Alissandrakis, E., Tarantilis, P. A., Harizanis, P. C., & Polissiou, M. (2005). Evaluation of four isolation techniques for honey aroma compounds. Journal of the Science of Food and Agriculture. URL:[Link]

  • Jerković, I., Hegić, G., Marijanović, Z., & Bubalo, D. (2010). Organic Extractives from Mentha spp. Honey and the Bee-Stomach: Methyl Syringate, Vomifoliol, Terpenediol I, Hotrienol and Other Compounds. Molecules. URL:[Link]

  • Pang, X., Yu, W., Cao, C., Yuan, X., Qiu, J., Kong, F., & Wu, J. (2019). Comparison of Potent Odorants in Raw and Ripened Pu-Erh Tea Infusions Based on Odor Activity Value Calculation and Multivariate Analysis: Understanding the Role of Pile Fermentation. Journal of Agricultural and Food Chemistry. URL:[Link]

Sources

Foundational

Thermodynamic Profiling and Volatility Dynamics of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol

Executive Overview (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (a specific stereoisomer of the widely characterized terpene alcohol, Hotrienol) is a highly impactful volatile organic compound (VOC) recognized for its sweet, fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (a specific stereoisomer of the widely characterized terpene alcohol, Hotrienol) is a highly impactful volatile organic compound (VOC) recognized for its sweet, floral, and tropical aromatic properties. In the context of natural product chemistry, flavor science, and drug development, understanding the thermodynamic boundaries of this tertiary monoterpene alcohol is critical. This whitepaper elucidates the physicochemical causality behind its boiling point and volatility, explores its phase-partitioning behavior in complex biological matrices, and provides a self-validating analytical protocol for its extraction and quantification.

Structural Causality and Thermodynamic Properties

The volatility and boiling point of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol are governed by two competing molecular features:

  • Intermolecular Hydrogen Bonding: The presence of the tertiary hydroxyl (-OH) group at the C3 position significantly elevates the enthalpy of vaporization compared to non-oxygenated terpene analogs (such as myrcene). Overcoming these hydrogen bonds requires substantial thermal energy.

  • Steric Rigidity and Dipole Moment: The conjugated and isolated double bonds (the 1,5,7-triene system) restrict the molecule's conformational flexibility. The (Z)-configuration specifically alters the spatial packing and dipole moment slightly compared to the (E)-isomer, though both share highly analogous macroscopic thermodynamic profiles.

At standard atmospheric pressure (760 mmHg), the boiling point of the compound is estimated at 228.00–229.00 °C[1]. However, exposing tertiary allylic alcohols to such high temperatures often induces thermal degradation, specifically dehydration into highly volatile hydrocarbon dienes. Consequently, vacuum distillation is required; at a reduced pressure of 4.5 mmHg, the boiling point drops sharply to a stable 62.0 °C[2].

Table 1: Physicochemical and Thermodynamic Profile
PropertyValueReference / Condition
Molecular Formula C10H16O[2]
Molecular Weight 152.24 g/mol [2]
Boiling Point (Atmospheric) 228.00 – 229.00 °C@ 760 mmHg[1]
Boiling Point (Reduced) 62.0 °C@ 4.5 mmHg[2]
Vapor Pressure ~0.014 mmHg@ 25.00 °C[1]
LogP (Octanol/Water) 2.408 – 2.80Estimated[1],[3]
Water Solubility ~406.5 mg/L@ 25 °C[1]

Volatility Dynamics in Complex Biological Matrices

In applied sciences, the absolute vapor pressure of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (0.014 mmHg at 25 °C) only partially dictates its functional volatility. In biological matrices such as tea leaves, grape musts, and honey, volatility is heavily modulated by phase partitioning and the state of its chemical precursors[4],[5].

The Causality of Matrix Release: In plant tissues, terpene alcohols are frequently synthesized and sequestered as non-volatile glycosides (e.g., bound to glucose or rhamnose) to prevent cellular toxicity and premature evaporation. Because these glycosidic forms are highly polar and massive, their vapor pressure is effectively zero. The true volatility of the system is only realized post-hydrolysis—either via endogenous enzymes (β-glucosidases) during fermentation or through acid-catalyzed hydrolysis during aging. Once the aglycone (the free alcohol) is cleaved, it partitions into the gas phase, driven by its relatively high LogP and low water solubility[6].

G N1 Glycosidically Bound Precursors (Non-Volatile in Matrix) N2 Enzymatic / Acidic Hydrolysis (Cleavage of Aglycone) N1->N2 Fermentation/Aging N3 Free (Z)-Ho-trienol (Liquid Phase) N2->N3 N5 Volatilized Terpene Alcohol (Gas Phase / Headspace) N3->N5 Vapor Pressure > Matrix Retention N4 Thermal / Kinetic Energy (Overcoming Intermolecular Forces) N4->N3 N4->N5

Caption: Thermodynamic and kinetic pathways governing the volatilization of bound terpene precursors.

Experimental Workflow: Quantifying Volatility via HS-SPME-GC-MS

To accurately measure the volatile fraction of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol without inducing the thermal degradation associated with its atmospheric boiling point, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard[6].

Self-Validating Protocol Design: This protocol is designed as a self-validating system. It incorporates an internal standard (e.g., Guaiacol) to account for matrix-driven vapor pressure suppression and fiber competition. Furthermore, a homologous series of n-alkanes (C9–C20) is co-injected to calculate Linear Retention Indices (LRI), definitively distinguishing the (Z)-isomer from the (E)-isomer and other structurally similar monoterpenes[5],[6].

Step-by-Step Methodology:
  • Sample Equilibration: Transfer 5.0 g of the homogenized sample matrix into a 20 mL headspace vial. Spike with 10 µL of the internal standard solution (Guaiacol, 10 mg/L). Seal with a PTFE/silicone septum. Incubate at 45 °C for 15 minutes to allow the liquid-gas phase partitioning of the terpene to reach thermodynamic equilibrium[5],[6].

  • Fiber Exposure (Extraction): Pierce the septum with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber. Expose the fiber to the headspace for exactly 40 minutes at 45 °C. The tri-phase fiber ensures optimal adsorption of the mid-polar tertiary alcohol[6].

  • Thermal Desorption: Retract the fiber and immediately inject it into the GC inlet. Desorb at 240 °C for 5 minutes in splitless mode[6].

  • Chromatographic Separation: Utilize a polar capillary column (e.g., DB-WAX). Program the oven: hold at 40 °C for 2 min, ramp at 3 °C/min to 200 °C, then 16 °C/min to 240 °C[6].

  • Detection & Validation: Record mass spectra in the 24–360 m/z range. Calculate the LRI using the n-alkane retention times and cross-reference with the NIST/Wiley libraries to confirm the (Z)-isomer configuration[6].

G N1 1. Sample Equilibration (Matrix + Internal Standard at 45°C) N2 2. HS-SPME Extraction (DVB/CAR/PDMS Fiber, 40 min) N1->N2 N3 3. Thermal Desorption (GC Inlet at 240°C, 5 min) N2->N3 N4 4. GC Separation (Polar Capillary Column) N3->N4 N5 5. MS Detection & LRI Validation (Mass Spectra & n-Alkane Matching) N4->N5

Caption: Step-by-step HS-SPME-GC-MS protocol for volatile terpene extraction and validation.

Conclusion

The boiling point and volatility of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol are fundamental parameters that dictate its behavior during distillation, extraction, and sensory perception. Understanding the thermodynamic causality—specifically the interplay between its hydrogen-bonding hydroxyl group, its rigid triene backbone, and its matrix-bound glycosidic precursors—is essential for researchers optimizing flavor profiles, authenticating botanical origins, or developing targeted extraction methodologies.

References

  • The Good Scents Company. "(E)-dehydrolinalool, 53834-70-1 Physicochemical Data". The Good Scents Company. [Link]

  • Food and Agriculture Organization (FAO). "Online Edition: Specifications for Flavourings - (E,R)-3,7-Dimethyl-1,5,7-octatrien-3-ol". FAO. [Link]

  • Food and Agriculture Organization (FAO) / AGRIS. "Revealing the unique chemical composition of leatherwood honey". FAO AGRIS. [Link]

  • National Center for Biotechnology Information (NCBI). "Volatile organic compounds of Thai honeys produced from several floral sources by different honey bee species". PubMed Central (PMC). [Link]

  • MDPI. "Identification of Key Aroma Compounds Responsible for the Floral Ascents of Green and Black Teas from Different Tea Cultivars". MDPI.[Link]

  • Iasi University of Life Sciences (IULS). "Doctoral Thesis: Volatile Compounds in Wines". IULS.[Link]

Sources

Exploratory

The Pivotal Role of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol in Floral Scent Emission: A Technical Guide

Abstract (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a notable furanoid linalool oxide, is a critical volatile organic compound (VOC) in the intricate tapestry of floral scents. This technical guide provides an in-depth explo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a notable furanoid linalool oxide, is a critical volatile organic compound (VOC) in the intricate tapestry of floral scents. This technical guide provides an in-depth exploration of its biosynthesis, its significant role in mediating plant-pollinator interactions, and the advanced analytical methodologies required for its detection and quantification. We delve into the enzymatic processes governing its formation, its function as a semiochemical in attracting specific pollinators, and the sophisticated techniques of headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) for its analysis. Furthermore, this guide presents detailed protocols for the study of insect olfactory responses through electroantennography (EAG), offering a comprehensive resource for researchers in chemical ecology, plant science, and entomology.

Introduction: The Chemistry of a Floral Cue

Floral scents are complex bouquets of low molecular weight volatile compounds that are paramount for the reproductive success of many plant species.[1] These scents act as long-distance attractants for pollinators, guiding them to their floral rewards.[2] Among the myriad of floral volatiles, terpenoids, and specifically monoterpenes, represent a major class of compounds that contribute significantly to the characteristic aroma of many flowers.[1]

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, also known as (Z)-linalool oxide (furanoid), is a cyclic monoterpene ether that imparts a sweet, floral, and slightly woody aroma to the scent profiles of numerous flowers.[3] Its presence and relative abundance within a floral bouquet can be a key determinant in attracting specific pollinators, thus playing a crucial role in plant reproductive biology.[4] This guide will elucidate the multifaceted nature of this important floral volatile.

Biosynthesis: From a Common Precursor to a Specific Signal

The biosynthesis of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol is intrinsically linked to the metabolism of its acyclic precursor, linalool. The formation of linalool itself is a critical step, catalyzed by terpene synthases (TPSs) from geranyl diphosphate (GPP).[5]

The subsequent transformation of linalool into its various oxide forms, including the (Z)-furanoid isomer, is primarily mediated by the action of cytochrome P450 monooxygenases (CYPs).[6] These enzymes are crucial in functionalizing the linalool molecule, leading to the formation of an epoxide intermediate which then undergoes an intramolecular cyclization to yield the furanoid ring structure.[7]

The stereospecificity of this enzymatic reaction is of paramount importance, as different isomers can elicit distinct behavioral responses in insects. For instance, studies in kiwifruit (Actinidia species) have shown that the biosynthesis of linalool oxides can be enantioselective, with a preference for the (S)-linalool precursor leading to specific oxide isomers.[8] While the precise enzymes dictating the formation of the (Z)-isomer are still an active area of research, it is evident that the coordinated action of specific TPSs and CYPs is essential for the production of this key floral signal.

Biosynthesis_Pathway GPP Geranyl Diphosphate (GPP) Linalool (S)-Linalool GPP->Linalool Linalool Synthase (LIS) Epoxide Linalool-6,7-epoxide Linalool->Epoxide Cytochrome P450 Monooxygenase (CYP) ZLinaloolOxide (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol ((Z)-Linalool Oxide Furanoid) Epoxide->ZLinaloolOxide Intramolecular Cyclization

Figure 1: Simplified biosynthetic pathway of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol.

Ecological Significance: A Key to Pollinator Attraction

The role of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol extends beyond its chemical properties; it is a potent semiochemical that mediates intricate ecological interactions. In many plant-pollinator systems, this compound, often in concert with other floral volatiles, acts as a crucial attractant.

A classic example is the highly specialized mutualism between figs (Ficus species) and their pollinating fig wasps. In Ficus carica, a blend of volatiles including (S)-linalool and both (Z)- and (E)-linalool oxide (furanoid) is essential for attracting the specific pollinator, Blastophaga psenes.[4] The precise ratio of these compounds in the floral scent is critical for host recognition and pollinator attraction.[4]

The perception of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol by insects is mediated by specific olfactory receptors (ORs) located in their antennae. These receptors are highly tuned to detect specific volatile compounds, allowing insects to navigate their chemical landscape. For instance, in the oriental fruit fly, Bactrocera dorsalis, the odorant receptor OR45a has been identified as being responsible for the female-specific attraction to cis-linalool oxide.[5][9] The specificity of these receptors highlights the co-evolutionary dynamics between plants and their pollinators, where the floral scent profile is shaped by the sensory capabilities of the target pollinator.

Analytical Methodologies: Detecting a Faint but Crucial Signal

The analysis of floral volatiles presents a significant challenge due to their low concentrations and complex nature. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) has emerged as a powerful and sensitive technique for the in-situ and ex-situ analysis of these compounds.[10][11]

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free extraction technique that utilizes a fused silica fiber coated with a stationary phase to adsorb and concentrate volatile analytes from the headspace of a sample.[2] The choice of fiber coating is critical for the efficient extraction of target compounds. For the analysis of monoterpenoids like (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred due to its broad analyte range.[12][13]

Table 1: Optimization of HS-SPME Parameters for Floral Volatile Analysis

ParameterRecommended RangeRationale
Fiber Coating DVB/CAR/PDMSBroad selectivity for volatile and semi-volatile compounds.[12]
Extraction Temperature 40-60 °CBalances analyte volatility with potential thermal degradation.[14]
Extraction Time 30-60 minAllows for sufficient equilibration of analytes with the fiber.[12]
Equilibration Time 10-20 minEnsures a stable concentration of volatiles in the headspace.[12]
Desorption Temperature 240-260 °CEnsures complete transfer of analytes to the GC inlet.[15]
Desorption Time 2-5 minPrevents carryover between samples.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)

Following extraction, the adsorbed volatiles are thermally desorbed in the GC inlet and separated on a capillary column. A non-polar or mid-polar column, such as a DB-5ms or HP-5ms, is typically used for the separation of terpenoids. The separated compounds are then ionized and fragmented in the mass spectrometer, and the resulting mass spectrum provides a chemical fingerprint for identification.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 HS-SPME cluster_2 GC-MS Analysis FloralSample Floral Tissue Sample Vial Headspace Vial FloralSample->Vial Extraction Headspace Extraction Vial->Extraction SPME_Fiber DVB/CAR/PDMS Fiber SPME_Fiber->Extraction GC_Inlet GC Inlet (Desorption) Extraction->GC_Inlet GC_Column Capillary GC Column GC_Inlet->GC_Column MS_Detector Mass Spectrometer GC_Column->MS_Detector Data_Analysis Data Analysis MS_Detector->Data_Analysis

Figure 2: General workflow for the analysis of floral volatiles using HS-SPME-GC-MS.

Detailed Protocol for HS-SPME-GC-MS Analysis
  • Sample Preparation: Excised floral tissue (e.g., petals, whole flowers) is placed in a headspace vial. For quantitative analysis, the weight of the tissue should be recorded.

  • Internal Standard: An internal standard (e.g., 2-nonanone) of known concentration can be added to the vial for quantification purposes.[13]

  • Equilibration: The vial is sealed and incubated at a controlled temperature (e.g., 45°C) for a set period (e.g., 10 minutes) to allow the volatiles to equilibrate in the headspace.[13]

  • Extraction: The SPME fiber is exposed to the headspace for a defined time (e.g., 30 minutes) to adsorb the volatile compounds.[13]

  • Desorption and GC-MS Analysis: The fiber is then retracted and immediately inserted into the heated injection port of the GC-MS for thermal desorption (e.g., 250°C for 2.5 minutes).[13] The GC oven temperature is programmed to separate the compounds, and the mass spectrometer is operated in full scan mode to acquire mass spectra.[13]

  • Compound Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST).

Insect Olfactory Response: Electroantennography (EAG)

To understand the biological relevance of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, it is essential to measure the olfactory response of pollinators to this compound. Electroantennography (EAG) is a powerful technique for this purpose, as it measures the summated response of all olfactory receptor neurons on an insect's antenna to a given odorant.[16][17]

EAG Protocol
  • Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two glass capillary electrodes filled with a saline solution.[18][19]

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound are introduced into this airstream.[18]

  • Signal Recording: The change in electrical potential across the antenna upon stimulation is amplified and recorded.[16]

  • Dose-Response Analysis: By testing a range of concentrations, a dose-response curve can be generated to determine the sensitivity of the antenna to the compound.

EAG_Workflow Insect Insect Pollinator Antenna Excised Antenna Insect->Antenna Electrodes Mounting on Electrodes Antenna->Electrodes Airflow Continuous Airflow Electrodes->Airflow Amplifier Amplifier Airflow->Amplifier Stimulus Odorant Stimulus Puff Stimulus->Airflow Recording Data Recording Amplifier->Recording

Figure 3: Simplified workflow for Electroantennography (EAG) analysis.

Conclusion

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol is a key player in the chemical language of flowers. Its biosynthesis, emission, and perception by pollinators are finely tuned processes that have evolved to ensure reproductive success. The methodologies outlined in this guide provide a robust framework for the continued investigation of this and other important floral volatiles. A deeper understanding of the role of such compounds not only enhances our knowledge of plant-insect interactions but also opens avenues for applications in agriculture, such as the development of novel attractants for beneficial insects or repellents for pests.

References

  • Rout, G. R., & Sahoo, S. (2015). Analysis of Floral Volatiles by Using Headspace-Solid Phase Microextraction: A Review. Journal of Essential Oil Bearing Plants, 18(4), 939-956.
  • Bicchi, C., Drigo, S., & Rubiolo, P. (2000). Influence of fibre coating in headspace solid-phase microextraction-gas chromatographic analysis of aromatic and medicinal plants.
  • Jiao, Y., et al. (2022). Molecular insights into floral scent biosynthesis in Rosa laevigata through transcriptomic and metabolomic analyses. Frontiers in Plant Science, 13, 945465.
  • BenchChem. (2025). Application Notes and Protocols for Electroantennography (EAG) with (Z)
  • Dhandapani, S., et al. (2019). CYP79D73 Participates in Biosynthesis of Floral Scent Compound 2-Phenylethanol in Plumeria rubra. Plant Physiology, 180(1), 163-177.
  • Li, Y., et al. (2024). Analysis of Floral Scent Component of Three Iris Species at Different Stages. Molecules, 29(3), 738.
  • Matich, A. J., et al. (2010). The enantiomeric composition of linalool and linalool oxide in the flowers of kiwifruit (Actinidia) species. Chirality, 22(1), 110-119.
  • Gu, J., et al. (2025). Analysis of the release pattern of floral aroma components of Rhus chinensis based on HS-SPME-GC-MS technique. PLOS ONE, 20(3), e0299863.
  • Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY.
  • Wang, Y., et al. (2022). Determination of terpenoids in Baijiu using solid-phase extraction combined with headspace solid-phase microextraction. Journal of the Science of Food and Agriculture, 103(5), 2369-2377.
  • Wang, Z., et al. (2022).
  • Chen, Y., et al. (2024). The characterization of volatile floral scent in Phalaenopsis-type Dendrobium hybrids. Horticulture Research, 11(8), uhad182.
  • Giakoumakis, G., et al. (1989). Optimisation of the HS-SPME/GC-MS Approach by Design of Experiments Combined with Chemometrics for the Classification of Cretan Virgin Olive Oils. Molecules, 24(23), 4364.
  • Riffell, J. A., et al. (2025). Quantitative analysis of gas chromatography-coupled electroantennographic detection (GC-EAD)
  • Liang, B., et al. (2025). Odorant Receptor OR45a Mediates Female-Specific Attraction to cis-Linalool Oxide in Bactrocera dorsalis. Insects, 16(11), 896.
  • D'Acquarica, I., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Chemistry, 3(4), 1249-1262.
  • Zhang, Y., et al. (2020). Optimization of SPME–GC–MS and characterization of floral scents from Aquilegia japonica and A. amurensis flowers. Scientific Reports, 10(1), 12345.
  • University of Göttingen. (n.d.). Electroantennography (EAG).
  • Peng, C., et al. (2024). Cytochrome P450 VvCYP76F14 dominates the production of wine bouquet precursors in wine grapes. Frontiers in Plant Science, 15, 1489723.
  • Chandra, S., & Singh, A. (2017). Biosynthesis, Composition and Sources of Floral Scent in Ornamental Crops: A Review. Chemical Science Review and Letters, 6(23), 1502-1509.
  • Liang, B., et al. (2025). Odorant Receptor OR45a Mediates Female-Specific Attraction to cis-Linalool Oxide in Bactrocera dorsalis. R Discovery.
  • D'Acquarica, I., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules, 26(20), 6241.
  • Galić, K., et al. (2024). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 58(4).
  • Soler, C., et al. (2020). Chemical signal is in the blend: bases of plant-pollinator encounter in a highly specialized interaction. Scientific Reports, 10(1), 10071.
  • Shirey, B., Chen, Y., & Aurand, C. (2015, October 7).
  • Zhou, Y., et al. (2023). Formation of 8-hydroxylinalool in tea plant Camellia sinensis var. Assamica 'Hainan dayezhong'. Food Chemistry, 404, 134631.
  • BenchChem. (n.d.). Olfactory Differences Between (S)-(+)-Linalool and (R)-(-)-Linalool. BenchChem.
  • Pitts, R. J., et al. (2022). Functional conservation of Anopheline linalool receptors through 100 million years of evolution. bioRxiv.
  • National Institute of Standards and Technology. (n.d.). (Z)-Linalool oxide (furanoid). In NIST Chemistry WebBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis and Stereocontrol of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol ((Z)-Hotrienol)

Executive Summary & Mechanistic Rationale (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly known as (Z)-hotrienol, is a critical monoterpene tertiary alcohol and plant semiochemical[1]. While the (E)-isomer is frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly known as (Z)-hotrienol, is a critical monoterpene tertiary alcohol and plant semiochemical[1]. While the (E)-isomer is frequently synthesized via the ene-type chlorination of linalyl acetate followed by dehydrochlorination[2], the (Z)-isomer requires a distinct, highly stereocontrolled synthetic strategy due to the cis-geometry of the C5-C6 double bond. The stereochemistry of this compound significantly impacts its organoleptic properties, receptor binding, and regulatory flavor evaluations[3].

Although alternative methods such as cyclopropene rearrangements have been documented[4], the most robust and scalable method for absolute (Z)-stereocontrol is the alkyne semi-hydrogenation route . This protocol details a two-phase synthesis:

  • Regioselective Epoxide Opening: Coupling of isopropenylacetylene with isoprene oxide to form the alkyne intermediate (3,7-dimethyl-1,7-octadien-5-yn-3-ol).

  • Stereocontrolled Semi-Hydrogenation: Lindlar reduction of the alkyne to yield exclusively the (Z)-alkene.

Retrosynthesis Z_Hotrienol (Z)-Hotrienol (Target Molecule) Alkyne 3,7-Dimethyl-1,7-octadien-5-yn-3-ol (Key Intermediate) Z_Hotrienol->Alkyne Retrosynthetic Disconnection IsopreneOxide Isoprene Oxide (Electrophile) Alkyne->IsopreneOxide C4-C5 Disconnection IsopropenylAcetylene Isopropenylacetylene (Nucleophile) Alkyne->IsopropenylAcetylene C4-C5 Disconnection

Retrosynthetic analysis of (Z)-hotrienol via alkyne intermediate.

Materials and Reagents

The following quantitative data summarizes the required reagents, optimized equivalents, and their mechanistic roles in the synthesis.

ReagentMW ( g/mol )EquivalentsMechanistic Role
Isopropenylacetylene 66.101.1Terminal alkyne nucleophile precursor.
n-Butyllithium (2.5 M)64.061.05Strong base for quantitative acetylide formation.
Isoprene Oxide 84.121.0Electrophile providing the tertiary alcohol core.
BF₃·OEt₂ 141.931.0Lewis acid to activate epoxide and direct regioselectivity.
Lindlar Catalyst N/A10 wt%Heterogeneous Pd surface poisoned with lead acetate.
Quinoline 129.160.1Catalyst poison to prevent over-reduction to the alkane.

Experimental Protocols

Phase I: Regioselective Alkyne-Epoxide Coupling

Causality & Design: Direct nucleophilic attack of a lithium acetylide on an epoxide can lead to a mixture of regioisomers or unwanted allylic rearrangements. By introducing Boron trifluoride etherate (BF₃·OEt₂), the Lewis acid coordinates to the epoxide oxygen. This weakens the C-O bond and directs the nucleophilic attack strictly to the less sterically hindered C4 carbon, ensuring the correct structural framework of the hotrienol skeleton.

  • Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add isopropenylacetylene (1.1 eq) and 50 mL of anhydrous THF.

  • Lithiation: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the lithium acetylide.

  • Electrophile Addition: Add isoprene oxide (1.0 eq) dropwise. Immediately follow with the slow, dropwise addition of BF₃·OEt₂ (1.0 eq).

  • Reaction: Maintain the temperature at -78 °C and stir for 2 hours.

  • Workup: Quench the reaction at -78 °C with 20 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with diethyl ether (3 × 30 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield 3,7-dimethyl-1,7-octadien-5-yn-3-ol.

In-Process Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The system validates itself when the epoxide spot (Rf ~0.6) disappears and a new, highly UV-active spot (Rf ~0.4) emerges that stains intensely with KMnO₄ (confirming the presence of the conjugated enyne and terminal alkene).

Phase II: Stereocontrolled Semi-Hydrogenation

Causality & Design: Reducing an alkyne to a (Z)-alkene requires suppressing the thermodynamic preference for the (E)-alkene and preventing over-reduction to the alkane. Lindlar catalyst (Pd/CaCO₃ poisoned with Pb) reduces the intrinsic activity of the palladium surface. The addition of quinoline further occupies active sites, ensuring that hydrogen delivery occurs strictly via syn-addition at the metal surface, releasing the (Z)-alkene before further reduction can occur.

  • Preparation: In a 100 mL round-bottom flask, dissolve the purified alkyne intermediate in 30 mL of HPLC-grade methanol.

  • Catalyst Loading: Add Lindlar catalyst (10 wt% relative to the alkyne) and quinoline (0.1 eq).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Attach a hydrogen balloon (1 atm).

  • Reaction: Stir vigorously at room temperature.

  • Workup: Once hydrogen uptake ceases (typically 1-2 hours), filter the reaction mixture through a short pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield pure (Z)-hotrienol.

In-Process Self-Validation: The reaction is volumetrically monitored for H₂ consumption. The system is self-validating when exactly 1.0 molar equivalent of H₂ is consumed, at which point the reaction rate drops precipitously due to quinoline poisoning.

Workflow Step1 Step 1: Lithiation n-BuLi, THF, -78°C Step2 Step 2: Epoxide Opening BF3·OEt2, Isoprene Oxide Step1->Step2 Acetylide Formation Step3 Step 3: Semi-Hydrogenation H2, Lindlar Cat, Quinoline Step2->Step3 Chromatographic Purification Product (Z)-Hotrienol High Stereopurity Step3->Product Syn-Addition

Step-by-step synthetic workflow for the preparation of (Z)-hotrienol.

Analytical Characterization & Validation Data

Final validation of the (Z)-configuration is achieved via ¹H NMR. The C5-C6 alkene protons must exhibit a coupling constant of J ≈ 11 Hz, unequivocally confirming the (Z)-configuration over the (E)-isomer (J ≈ 16 Hz).

Analytical TechniqueExpected Signals / Diagnostic Observations
¹H NMR (400 MHz, CDCl₃)δ 6.80 (dd, C5-H, Z-coupling ~11 Hz ), 5.95 (dd, C2-H), 5.20-5.05 (m, terminal =CH₂), 1.30 (s, C3-CH₃).
¹³C NMR (100 MHz, CDCl₃)δ 144.5 (C2), 132.0 (C5), 128.5 (C6), 115.0 (C1), 112.5 (C8), 73.5 (C3).
GC-MS (EI, 70 eV)m/z 152[M]⁺, 134 [M-H₂O]⁺, 83, 71.
IR (Neat)3350 (O-H stretch), 3090 (=C-H stretch), 1645 (C=C stretch), 990, 915 cm⁻¹.

References

  • Title: A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound Source: acs.org URL: [Link]

  • Title: Synthesis of (±)-hotrienol and (±)-santolina alcohol via cyclopropenes Source: rsc.org URL: [Link]

  • Title: EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) Source: dtu.dk URL: [Link]

  • Title: Plant Compound: (Z)-3,7-Dimethyl-1,5,7-octatrien-3-ol Source: pherobase.com URL: [Link]

Sources

Application

Application and Protocol Guide: High-Efficiency Extraction of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol from Wine Matrices

Introduction (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a monoterpene alcohol commonly known as hotrienol, is a significant contributor to the complex aromatic profile of various wines.[1] Its presence, even at trace levels,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a monoterpene alcohol commonly known as hotrienol, is a significant contributor to the complex aromatic profile of various wines.[1] Its presence, even at trace levels, can impart desirable floral and fruity notes, reminiscent of linden blossom and tropical fruits, thereby enhancing the sensory quality and consumer appreciation of the wine. The accurate quantification of this analyte is paramount for oenological research, quality control, and the development of new wine products. However, the wine matrix is exceedingly complex, containing a vast array of volatile and non-volatile compounds that can interfere with the analysis.[2][3] This necessitates the use of highly selective and efficient extraction techniques to isolate (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol prior to instrumental analysis, typically Gas Chromatography-Mass Spectrometry (GC-MS).

This comprehensive guide provides detailed application notes and validated protocols for three distinct and widely adopted extraction techniques for (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol from wine: Headspace Solid-Phase Microextraction (HS-SPME), Stir Bar Sorptive Extraction (SBSE), and Dispersive Liquid-Liquid Microextraction (DLLME). Each protocol is presented with an in-depth explanation of the underlying principles and the rationale behind key experimental parameters, empowering researchers to not only replicate the methods but also to adapt and optimize them for their specific applications.

Comparative Overview of Extraction Techniques

The choice of an extraction technique is a critical decision that influences the sensitivity, selectivity, and overall accuracy of the analytical method. The following table provides a comparative overview of the three techniques detailed in this guide.

FeatureHeadspace Solid-Phase Microextraction (HS-SPME)Stir Bar Sorptive Extraction (SBSE)Dispersive Liquid-Liquid Microextraction (DLLME)
Principle Adsorption of volatile analytes from the headspace onto a coated fiber.[4][5]Partitioning of analytes from the sample into a polydimethylsiloxane (PDMS) coated stir bar.[3][6]Micro-extraction of analytes into a small volume of organic solvent dispersed in the aqueous sample.[7][8]
Advantages Solvent-free, simple, fast, and easily automated.[4] Good for volatile compounds.High sensitivity due to a larger volume of extraction phase.[9] Solvent-free and reusable stir bars.Fast, requires minimal solvent, high enrichment factor, and cost-effective.[7]
Disadvantages Fiber fragility, limited sample volume capacity, and potential for matrix effects.Longer extraction times may be required to reach equilibrium.[10] Thermal desorption unit required for GC analysis.Requires careful selection of disperser and extraction solvents. Emulsion formation can be an issue.[8]
Selectivity Dependent on the fiber coating material. DVB/CAR/PDMS is often effective for terpenes.[11][12]Primarily for non-polar to semi-polar compounds due to the PDMS coating.Can be tuned by the choice of extraction solvent.
Typical LODs Low µg/L to ng/L range.Sub-ng/L range.[10]µg/L to ng/L range.

Protocols and Methodologies

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices, including wine.[4] The principle relies on the partitioning of analytes between the sample matrix, the headspace (gaseous phase) above the sample, and a stationary phase coated onto a fused silica fiber. The choice of fiber coating is critical for the selective extraction of the target analyte. For terpene alcohols like (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often preferred due to its ability to adsorb a wide range of analytes with varying polarities and molecular weights.[11][12]

Rationale for Experimental Choices:
  • Sample Volume and Vial Size: A larger sample volume in a given vial size can increase the concentration of the analyte in the headspace, but it is important to maintain a consistent headspace volume for reproducibility.

  • Salt Addition (Salting Out): The addition of an inorganic salt like NaCl increases the ionic strength of the aqueous sample, which decreases the solubility of organic analytes and promotes their partitioning into the headspace.[5]

  • Incubation Temperature and Time: Heating the sample increases the vapor pressure of the analytes, facilitating their transfer to the headspace.[4] However, excessive temperatures can lead to the degradation of thermolabile compounds. An equilibrium between the sample and the headspace needs to be established, which is achieved during the incubation time.

  • Extraction Time and Agitation: The duration of fiber exposure to the headspace is crucial for achieving equilibrium and maximizing analyte adsorption. Agitation (e.g., stirring) of the sample helps to accelerate the mass transfer of the analyte into the headspace.[5]

Detailed Protocol for HS-SPME
  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

    • Add 1.5 g of sodium chloride (NaCl) to the vial.

    • If an internal standard is used, add the appropriate volume at this stage.

    • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

  • Extraction:

    • Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 50°C.

    • Incubate the sample for 10 minutes with continuous stirring (e.g., 500 rpm) to allow for equilibration between the liquid and vapor phases.

    • Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 60 minutes while maintaining the temperature and stirring.

  • Desorption and GC-MS Analysis:

    • After extraction, immediately transfer the SPME fiber to the injection port of the GC-MS system.

    • Desorb the analytes from the fiber in the injector port, typically set at 250°C, for 5-10 minutes in splitless mode.

    • Initiate the GC-MS analysis.

Method Validation Insights

A validated HS-SPME method for terpenes in wine can achieve limits of detection (LODs) in the range of 0.81 to 2.42 µg/L and good linearity with determination coefficients (R²) greater than 0.98.

Experimental Workflow Diagram

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis A 5 mL Wine Sample B Add 1.5g NaCl A->B C Seal Vial B->C D Incubate at 50°C (10 min) C->D E Expose DVB/CAR/PDMS Fiber (60 min) D->E F Thermal Desorption in GC Injector (250°C) E->F G GC-MS Analysis F->G

HS-SPME Workflow Diagram
Stir Bar Sorptive Extraction (SBSE)

SBSE is a highly sensitive extraction technique that utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS).[9] The principle is based on the partitioning of analytes from the sample matrix into the PDMS phase. Due to the significantly larger volume of the extraction phase compared to SPME, SBSE offers a much higher concentration capability, making it ideal for trace and ultra-trace analysis.[3]

Rationale for Experimental Choices:
  • Extraction Time and Temperature: Similar to SPME, these parameters influence the kinetics and equilibrium of the extraction. An optimal balance is required to maximize recovery without causing analyte degradation. For many wine volatiles, extraction at elevated temperatures (e.g., 60°C) for an extended period (e.g., 90 minutes) has been shown to be effective.[6]

  • Stirring Speed: A consistent and adequate stirring speed is essential to ensure efficient contact between the sample and the PDMS coating of the stir bar, thereby facilitating mass transfer.

  • pH Adjustment: The pH of the wine sample can influence the chemical form of certain analytes and affect their partitioning into the PDMS phase. For terpenes, the natural pH of the wine is often suitable.

Detailed Protocol for SBSE
  • Sample Preparation:

    • Place 10 mL of the wine sample into a 20 mL glass vial.

    • If an internal standard is used, add it at this point.

    • Place a PDMS-coated stir bar (e.g., 10 mm length, 0.5 mm film thickness) into the vial.

  • Extraction:

    • Place the vial on a magnetic stirrer hotplate.

    • Stir the sample at a constant speed (e.g., 1000 rpm) at 60°C for 90 minutes.[6]

  • Stir Bar Recovery and Desorption:

    • After extraction, remove the stir bar from the vial using clean forceps.

    • Gently rinse the stir bar with a small amount of deionized water to remove any matrix components and then carefully dry it with a lint-free tissue.

    • Place the stir bar into a thermal desorption tube.

  • Thermal Desorption and GC-MS Analysis:

    • Place the thermal desorption tube into a thermal desorption unit (TDU) coupled to the GC-MS system.

    • Desorb the analytes by rapidly heating the tube (e.g., from 40°C to 250°C at 60°C/min, hold for 5 min).

    • The desorbed analytes are cryofocused in a cooled injection system (CIS) before being transferred to the GC column for analysis.

Method Validation Insights

Validated SBSE methods for primary aroma compounds in wine have demonstrated excellent linearity (correlation coefficients > 0.98) and reproducibility (repeatability between 0.22 and 9.11%).[6] The detection and quantification limits are often lower than the olfactory threshold values of the target compounds.[6]

Experimental Workflow Diagram

SBSE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Stir Bar Recovery cluster_analysis Analysis A 10 mL Wine Sample B Add PDMS Stir Bar A->B C Stir at 60°C (90 min, 1000 rpm) B->C D Remove Stir Bar C->D E Rinse and Dry D->E F Thermal Desorption in TDU-GC-MS E->F G GC-MS Analysis F->G

SBSE Workflow Diagram
Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a miniaturized version of the traditional liquid-liquid extraction (LLE) that is fast, cost-effective, and environmentally friendly due to the minimal use of organic solvents.[7][8] The technique involves the rapid injection of a mixture of a disperser solvent and an extraction solvent into the aqueous sample. This creates a cloudy solution of fine droplets of the extraction solvent, providing a large surface area for the rapid transfer of analytes from the sample to the extraction solvent.

Rationale for Experimental Choices:
  • Extraction Solvent: The choice of extraction solvent is crucial and should be based on its ability to efficiently extract the target analyte, its immiscibility with water, and its compatibility with the subsequent GC-MS analysis. Dichloromethane is a common choice for a wide range of volatile compounds in wine.[13][14]

  • Disperser Solvent: The disperser solvent must be miscible with both the aqueous sample and the extraction solvent. Acetone and acetonitrile are frequently used as they facilitate the formation of the fine emulsion needed for efficient extraction.[8]

  • Solvent Volumes: The volumes of the extraction and disperser solvents are optimized to maximize the extraction efficiency and enrichment factor while minimizing solvent consumption.

  • Centrifugation: This step is essential to break the emulsion and sediment the small volume of the extraction solvent containing the concentrated analytes at the bottom of the tube for easy collection.

Detailed Protocol for DLLME
  • Sample Preparation:

    • Place 5 mL of the wine sample into a 15 mL conical centrifuge tube.

    • If an internal standard is used, add it to the sample.

  • Extraction:

    • In a separate small vial, prepare a mixture of 1 mL of acetone (disperser solvent) and 200 µL of dichloromethane (extraction solvent).

    • Rapidly inject this mixture into the wine sample in the centrifuge tube using a syringe.

    • A cloudy solution will form. Gently shake the tube for 1-2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at 4000 rpm for 5 minutes.

    • The extraction solvent containing the analytes will sediment at the bottom of the conical tube.

  • Analysis:

    • Carefully collect the sedimented organic phase (approximately 50-100 µL) using a microsyringe.

    • Inject an aliquot (e.g., 1 µL) of the extract into the GC-MS for analysis.

Method Validation Insights

Validated DLLME methods for wine aroma compounds have shown good linearity and recovery, with relative standard deviations for reproducibility typically below 15-20%.[13]

Experimental Workflow Diagram

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Phase Separation cluster_analysis Analysis A 5 mL Wine Sample in Centrifuge Tube C Rapid Injection into Sample B Prepare Acetone/ Dichloromethane Mixture B->C D Gentle Shaking C->D E Centrifuge (4000 rpm, 5 min) D->E F Collect Organic Phase E->F G Inject into GC-MS F->G

DLLME Workflow Diagram

Conclusion

The selection of an appropriate extraction technique is a critical step in the accurate and reliable quantification of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol in wine. This guide has provided detailed protocols for three powerful techniques: HS-SPME, SBSE, and DLLME. HS-SPME offers a simple, fast, and solvent-free approach suitable for routine analysis of volatile compounds. SBSE provides exceptional sensitivity for trace-level detection, making it ideal for research applications where the lowest detection limits are required. DLLME presents a rapid, cost-effective, and environmentally friendly alternative to traditional liquid-liquid extraction.

The choice of method will ultimately depend on the specific research or quality control objectives, available instrumentation, and desired sensitivity. By understanding the principles and rationale behind each protocol, researchers can confidently select and implement the most suitable technique for their needs, leading to high-quality data and a deeper understanding of the aromatic composition of wine.

References

  • Ivanova, V., et al. (2012). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. Food Analytical Methods, 5, 1427–1434. [Link]

  • Perestrelo, R., et al. (2020). Advancement in analytical techniques for the extraction of grape and wine volatile compounds. Food Research International, 137, 109712. [Link]

  • Bavčar, D., & Baša Česnik, H. (2011). Validation of the method for the determination of some wine volatile compounds. Acta agriculturae Slovenica, 97(3), 285-293. [Link]

  • Ivanova, V., et al. (2012). Validation of a Liquid-liquid Extraction Method for Analysis of Wine Aroma Compounds with GC-MS. AGRIS, FAO. [Link]

  • Ivanova, V., et al. (2013). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. UGD Academic Repository. [Link]

  • Ivanova, V., et al. (2012). Validation of a Method for Analysis of Aroma Compounds in Red Wine using Liquid–Liquid Extraction and GC–MS. ResearchGate. [Link]

  • D'Agostino, A., et al. (2015). Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS. IRIS Unime. [Link]

  • Pena-Pereira, F., et al. (2023). Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry. Molecules, 28(4), 1738. [Link]

  • Perestrelo, R., et al. (2020). Advancement in analytical techniques for the extraction of grape and wine volatile compounds. ResearchGate. [Link]

  • Whitton, R. S., & Zoecklein, B. W. (2001). Optimization of Headspace Solid-Phase Microextraction for Analysis of Wine Aroma Compounds. VTechWorks. [Link]

  • Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition. CORE. [Link]

  • de Souza, M. C., et al. (2014). Optimization of the HS-SPME-GC/MS technique for determining volatile compounds in red wines made from Isabel grapes. Redalyc. [Link]

  • Tomaz, I., et al. (2022). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 56(4), 1-15. [Link]

  • Tomaz, I., et al. (2022). Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds. OENO One, 56(4). [Link]

  • Rocha, S. M. (2016). Sampling Techniques for the Determination of Volatile Components in Grape Juice, Wine and Alcoholic Beverages. ResearchGate. [Link]

  • Llompart, M., et al. (2005). Optimization of solid-phase microextraction methods for GC-MS determination of terpenes in wine. Analytical and Bioanalytical Chemistry, 381(2), 559-566. [Link]

  • Ivanova, V., et al. (2012). Validation of a Liquid-liquid Extraction Method for Analysis of Wine Aroma Compounds with GC-MS. UGD Academic Repository. [Link]

  • Jeleń, H. H., & Gracka, A. (2010). Analysis of terpenes in white wines using SPE-SPME-GC/MS approach. Journal of separation science, 33(17-18), 2753–2760. [Link]

  • Perestrelo, R., et al. (2020). Advancement in analytical techniques for the extraction of grape and wine volatile compounds. Food Research International, 137. [Link]

  • Agilent Technologies. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Agilent. [Link]

  • Shin, J. H., & Lee, K. W. (1993). Isolation and Identification of Volatile Compounds from a Wine Using Solid Phase Extraction, Gas Chromatography, and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 41(10), 1677-1680. [Link]

  • Pena-Pereira, F., et al. (2023). Development of a Dispersive Liquid–Liquid Microextraction Method for Quantification of Volatile Compounds in Wines Using Gas Chromatography–Mass Spectrometry. PMC. [Link]

  • Ivanova, V. (2013). APPLICATION OF ADVANCED SEPARATION TECHNIQUES IN WINE QUALITY CONTROL. SlidePlayer. [Link]

  • Van der Merwe, L., & Tredoux, A. G. J. (2021). Comparison of an Offline SPE–GC–MS and Online HS–SPME–GC–MS Method for the Analysis of Volatile Terpenoids in Wine. Molecules, 26(11), 3183. [Link]

  • Jeleń, H. H., & Gracka, A. (2010). Analysis of terpenes in white wines using SPE-SPME-GC/MS approach. ResearchGate. [Link]

  • D'Agostino, A., et al. (2015). Determination of sesquiterpenes in wines by HS-SPME coupled with GC-MS. ResearchGate. [Link]

  • Van der Merwe, L., & Tredoux, A. G. J. (2021). Comparison of the sensitivity of different aroma extraction techniques in combination with gas chromatography-mass spectrometry to detect minor aroma compounds in wine. ResearchGate. [Link]

  • Prosen, H., et al. (2006). Analysis of Free and Bound Aroma Compounds in Grape Berries Using Headspace Solid-Phase Microextraction with GC-MS and a. Acta Chimica Slovenica, 53(4), 436-444. [Link]

  • Nogueira, J. M. F., & da Silva, M. A. (2010). Optimizing SBSE for Wine Volatile Analysis. Scribd. [Link]

  • Zalacain, A., et al. (2007). Analysis of wine primary aroma compounds by stir bar sorptive extraction. Journal of Chromatography A, 1143(1-2), 1-7. [Link]

  • Rubio-Bretón, P., et al. (2022). Optimization and comparison of SBSE and mSBSE techniques for the determination of must volatile composition. LWT, 154, 112702. [Link]

  • Jeleń, H. H., & Gracka, A. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Molecules, 27(21), 7460. [Link]

  • Sarikaya, E. O. (2013). Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water. PMC. [Link]

  • Rocha, S., et al. (2001). Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines. Effect of the Matrix Volatile Composition in. CORE. [Link]

  • Campo, E., et al. (2008). Application of solid phase extraction techniques to analyse volatile compounds in wines and other enological products. Journal of Chromatography A, 1194(1), 1-10. [Link]

  • Jackson, R. S. (2020). Management of Wine Aroma Compounds: Principal Basis and Future Perspectives. Foods, 9(7), 844. [Link]

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Method

Application Notes and Protocols for the Use of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract In the landscape of quantitative chromatographic analysis, the use of an internal standard (IS) is para...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of quantitative chromatographic analysis, the use of an internal standard (IS) is paramount for achieving the accuracy and precision demanded by regulatory bodies and for ensuring the integrity of experimental data. An internal standard adeptly corrects for variations in sample preparation, injection volume, and instrument response. This document provides a comprehensive guide to the application of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a structurally unique tertiary terpene alcohol, as an internal standard in chromatographic assays. We will delve into its physicochemical properties, rationale for its selection, and provide detailed protocols for its implementation and validation in both gas chromatography (GC) and liquid chromatography (LC) systems, with a particular focus on mass spectrometry (MS) detection. The methodologies presented herein are grounded in established scientific principles and aligned with stringent regulatory guidelines from the FDA and EMA.

The Imperative of a Reliable Internal Standard

The fundamental principle of using an internal standard is to introduce a known quantity of a non-endogenous compound into every sample, calibrator, and quality control (QC) sample.[1] The ratio of the analyte's response to the internal standard's response is then used for quantification.[1] This ratiometric approach effectively mitigates errors that can arise from sample loss during extraction, inconsistencies in injection volume, and fluctuations in detector response.[1] The selection of an appropriate internal standard is therefore a critical decision in method development, directly impacting the reliability and reproducibility of the results.

Profiling (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol as an Internal Standard

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, also known as Hotrienol, is a naturally occurring tertiary alcohol.[2][3] Its utility as an internal standard stems from a combination of its chemical structure and physical properties, making it particularly suitable for the analysis of other small to medium-sized volatile and semi-volatile organic molecules.

Physicochemical Properties

A thorough understanding of the internal standard's properties is crucial for its effective implementation.

PropertyValueSource
Molecular Formula C₁₀H₁₆O[2][4]
Molecular Weight 152.23 g/mol [2][4]
IUPAC Name (5E)-3,7-dimethylocta-1,5,7-trien-3-ol[2]
Synonyms Hotrienol, 3,7-Dimethyl-1,5,7-octatrien-3-ol[2][4]
Appearance Colorless liquid-
Boiling Point Not Available[3]
Solubility Insoluble in water; soluble in organic solvents like ethanol, methanol, acetonitrile[5]
Kovats Retention Index (Semi-standard non-polar) ~1100 - 1115[2]
Rationale for Selection

The selection of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol as an internal standard is underpinned by several key characteristics:

  • Structural Uniqueness: Its tertiary alcohol structure and conjugated triene system provide a distinct chromatographic and mass spectrometric profile, minimizing the likelihood of interference from endogenous matrix components or the target analytes.

  • Appropriate Volatility and Polarity: With a Kovats index in the range of 1100-1115 on non-polar phases, it is well-suited for GC analysis of other terpenes, essential oil components, and other volatile to semi-volatile compounds.[2] Its polarity as an alcohol also allows for its application in reversed-phase LC methods.

  • Chemical Stability: While stability testing is essential, its structure suggests reasonable stability under typical analytical conditions. It is crucial to evaluate its stability in the chosen solvent and biological matrix.

  • Commercial Availability: The compound is commercially available, facilitating its procurement for routine use.

  • Safety Profile: It is reported as not meeting GHS hazard criteria in the majority of notifications, indicating a favorable safety profile for laboratory handling.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and use of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol as an internal standard.

Preparation of Stock and Working Solutions

Accurate preparation of the internal standard solutions is fundamental to the entire quantitative workflow.

dot

Stock_Solution_Preparation cluster_prep Internal Standard Solution Preparation start Obtain high-purity (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (>95%) stock_prep Prepare Stock Solution (IS-S) (e.g., 1 mg/mL in Methanol) start->stock_prep Weigh accurately working_prep Prepare Working Solution (IS-W) (e.g., 10 µg/mL from IS-S) stock_prep->working_prep Dilute with initial mobile phase or appropriate solvent storage Store solutions at -20°C or below in amber vials working_prep->storage

Caption: Workflow for the preparation of internal standard stock and working solutions.

  • Stock Solution (IS-S) Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of high-purity (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol.

    • Dissolve the weighed compound in a Class A 10 mL volumetric flask using an appropriate solvent (e.g., methanol, acetonitrile).

    • Ensure the compound is fully dissolved before making up to the mark.

    • This stock solution should be stored in an amber vial at -20°C or below.

  • Working Solution (IS-W) Preparation (e.g., 10 µg/mL):

    • Prepare the working solution by diluting the stock solution with the initial mobile phase composition or a solvent compatible with the sample matrix and extraction procedure.

    • For example, to prepare a 10 µg/mL working solution, dilute 100 µL of the 1 mg/mL stock solution to 10 mL with the appropriate solvent.

    • The concentration of the working solution should be optimized to provide a detector response that is within the linear range and does not suppress the analyte signal.

Sample Spiking Protocol

The internal standard should be added to all samples, calibrators, and QCs at the earliest possible stage to account for variability throughout the sample preparation process.

  • Aliquot Sample: Pipette a known volume of the sample (e.g., 100 µL of plasma, urine, or other biological matrix) into a clean microcentrifuge tube.

  • Spike with Internal Standard: Add a small, precise volume of the IS-W to each sample (e.g., 10 µL of the 10 µg/mL IS-W).

  • Vortex: Briefly vortex the samples to ensure thorough mixing of the internal standard with the matrix.

  • Proceed with Sample Preparation: Continue with the established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

Method Validation: A Self-Validating System

A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose. The following validation parameters, based on FDA and EMA guidelines, must be assessed.[6][7][8][9]

dot

Validation_Workflow cluster_validation Internal Standard Validation Parameters Selectivity Selectivity & Interference MatrixEffect Matrix Effect Selectivity->MatrixEffect Stability Stability MatrixEffect->Stability Response IS Response Variability Stability->Response

Caption: Key validation parameters for the internal standard.

Selectivity and Interference

Objective: To ensure that endogenous matrix components or other compounds in the sample do not interfere with the detection of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol.

Protocol:

  • Analyze at least six different lots of blank matrix.

  • Analyze a blank matrix sample spiked with only the internal standard.

  • The response at the retention time of the internal standard in the blank matrix should be less than 5% of the response of the internal standard at the working concentration.

Matrix Effect

Objective: To evaluate the potential for ion suppression or enhancement of the internal standard's signal due to co-eluting matrix components.

Protocol:

  • Prepare three sets of samples:

    • Set A: Internal standard spiked in a clean solution (e.g., mobile phase).

    • Set B: Blank matrix extract spiked with the internal standard post-extraction.

    • Set C: Blank matrix spiked with the internal standard before extraction.

  • The matrix factor is calculated as the ratio of the peak area in the presence of matrix (Set B) to the peak area in the absence of matrix (Set A).

  • The coefficient of variation (CV) of the matrix factor across the different lots of matrix should not exceed 15%.

Stability

Objective: To demonstrate the stability of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol in stock solutions, working solutions, and in the biological matrix under various storage and handling conditions.

Protocol:

  • Stock and Working Solution Stability: Analyze freshly prepared solutions against solutions stored under specified conditions (e.g., room temperature, refrigerated, frozen) for defined periods. The mean response of the stored solutions should be within ±10% of the fresh solution.

  • Freeze-Thaw Stability: Analyze QC samples after undergoing multiple freeze-thaw cycles.

  • Bench-Top Stability: Analyze QC samples that have been left at room temperature for a period that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storage at the intended long-term storage temperature for a specified duration.

For all stability assessments, the mean concentration of the analyte in the stability samples should be within ±15% of the nominal concentration.

Internal Standard Response Variability

Objective: To monitor the consistency of the internal standard response across all samples in an analytical run.

Protocol:

  • During routine analysis, the response of the internal standard should be monitored.

  • Establish acceptance criteria for the internal standard response (e.g., within 50% to 150% of the mean response of the calibrators and QCs).

  • Any significant or systematic variation in the internal standard response may indicate issues with sample processing or instrument performance and should be investigated. The FDA provides detailed guidance on evaluating internal standard response variability.[6][10]

System Suitability

Prior to any analytical run, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[11][12]

ParameterAcceptance CriteriaRationale
Peak Asymmetry (Tailing Factor) 0.8 - 1.5Ensures good peak shape for accurate integration.
Resolution (Rs) > 2.0 between the internal standard and any closely eluting peaksGuarantees that the internal standard is well-separated from other components.
Reproducibility of Injections RSD < 15% for the peak area ratio of replicate injectionsDemonstrates the precision of the injection and detection system.

These criteria should be met before proceeding with the analysis of calibrators, QCs, and unknown samples. The specifics of system suitability are detailed in USP General Chapter <621>.[12][13][14]

Conclusion

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol presents itself as a viable and robust internal standard for a range of chromatographic applications, particularly in the analysis of volatile and semi-volatile organic compounds. Its unique chemical structure and predictable chromatographic behavior, when coupled with a rigorous validation protocol, can significantly enhance the accuracy, precision, and reliability of quantitative analytical data. By adhering to the principles and protocols outlined in this guide, researchers and scientists can confidently implement this internal standard in their methods, ensuring data of the highest quality and integrity.

References

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. [Link]

  • United States Pharmacopeia.
  • United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers September 2019. [Link]

  • Waters Corporation. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. [Link]

  • Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • NorthEast BioLab. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • Taylor & Francis Online. (2019). Crucial Importance of Evaluating Internal Standards (IS) Response and Troubleshooting in Effective LCMS Method Development, Validation and Sample Analysis. [Link]

  • International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • PubMed. (2009). Gas chromatographic and mass spectrometric characterization of trimethylsilyl derivatives of some terpene alcohol phenylpropenoids. [Link]

  • PubChem. 3,7-Dimethylocta-1,5,7-trien-3-ol. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • Taylor & Francis Online. (2012). Recommendations on The Interpretation of The New European Medicines Agency Guideline on Bioanalytical Method Validation By Global Cro Council For Bioanalysis (Gcc). [Link]

  • PubChem. 3,7-Dimethylocta-1,5,7-trien-3-ol. [Link]

  • FooDB. Showing Compound (3S),7-Dimethylocta-1,5,7-trien-3-ol (FDB004412). [Link]

  • Cannabis Science and Technology. (2019). Using Gas Chromatography for Accurate Terpene Analysis in Cannabis. [Link]

  • FooDB. Showing Compound (3S),7-Dimethylocta-1,5,7-trien-3-ol (FDB004412). [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • FEMA. 3830(e,r)-3,7-dimethyl-1,5,7-octatrien-3-ol. [Link]

  • NIST WebBook. 1,5,7-Octatrien-3-ol, 3,7-dimethyl-. [Link]

  • ResearchGate. Linalool (3,7-dimethylocta-1,6-dien-3-ol). [Link]

  • MDPI. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. [Link]

  • Scent.vn. 3,7-Dimethylocta-1,3,6-Triene. [Link]

  • NIST. 1,5,7-Octatrien-3-ol, 3,7-dimethyl-. [Link]

Sources

Application

Application Note: High-Efficiency Headspace Solid-Phase Microextraction (HS-SPME) of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol

Introduction & Chemical Significance (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol , commonly referred to in literature as hotrienol , is a highly significant monoterpene alcohol characterized by its sweet, floral, and tropical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol , commonly referred to in literature as hotrienol , is a highly significant monoterpene alcohol characterized by its sweet, floral, and tropical fruity aroma[Pattamayutanon et al., 2017][1]. It serves as a critical volatile organic compound (VOC) and chemical marker in the quality assessment of various natural products, including multifloral honeys[Pontes et al., 2007][2], liquered white wines[Acta Sci. Pol., 2007][3], and premium teas[Gu et al., 2021][4].

Because hotrienol is susceptible to thermal degradation and artifact formation during traditional liquid-liquid extraction, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has become the gold standard for its isolation and quantification[MDPI, 2014][5].

Mechanistic Principles & Experimental Causality

As a Senior Application Scientist, it is crucial to understand that SPME is not merely a "dip-and-shoot" technique; it is a complex multiphase thermodynamic equilibrium. The extraction of hotrienol requires precise optimization of the following parameters:

  • Fiber Selection (The Mixed-Bed Advantage): Hotrienol possesses both a conjugated diene system and a polar hydroxyl group. Single-phase fibers like pure Polydimethylsiloxane (PDMS) fail to capture the full spectrum of its polarity. We mandate the use of a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. Causality: The DVB polymer facilitates π-π interactions with the diene structure, the CAR micropores trap lower molecular weight fragments, and the PDMS acts as a robust diffusion medium. This triple-phase coating consistently yields the highest extraction efficiency for monoterpenols[Pontes et al., 2007][2].

  • The Salting-Out Effect: Hotrienol has moderate aqueous solubility. By saturating the sample matrix with 30% w/v NaCl, we dramatically increase the ionic strength of the solution. Causality: Water molecules preferentially hydrate the Na⁺ and Cl⁻ ions, reducing the free water available to solvate the organic hotrienol. This thermodynamic shift forces the analyte out of the liquid phase and into the headspace[Gu et al., 2021][4].

  • Thermodynamic Balancing (Temperature & Time): Volatilization is endothermic, but fiber adsorption is exothermic. Heating the sample to 60 °C increases the kinetic energy, accelerating hotrienol's release into the headspace. Causality: Exceeding 60 °C shifts the adsorption equilibrium backward, causing the analyte to desorb from the fiber back into the gas phase. A 40 to 55-minute extraction at 60 °C provides the perfect thermodynamic balance for maximum yield[Pontes et al., 2007][2].

Mechanistic Workflow Visualization

SPME_Mechanism cluster_0 Phase 1: Matrix Modification cluster_1 Phase 2: Thermodynamic Shift cluster_2 Phase 3: Analyte Adsorption cluster_3 Phase 4: Desorption & Detection N1 Aqueous Sample Matrix (Honey / Wine / Tea) N2 Add 30% w/v NaCl (Salting-Out Effect) N1->N2 Decreases analyte solubility N3 Thermostatic Agitation (60°C, 300 rpm) N2->N3 Drives Hotrienol to headspace N4 DVB/CAR/PDMS Fiber Exposure (45 min) N3->N4 Mixed-bed retention N5 Thermal Desorption (250°C, GC Inlet) N4->N5 Rapid analyte release N6 GC-MS Quantification (m/z 30-600) N5->N6 Chromatographic separation

Mechanistic workflow of Hotrienol HS-SPME emphasizing phase transfers.

Self-Validating Protocol for Hotrienol HS-SPME

This protocol is designed as a self-validating system. The inclusion of an internal standard normalizes matrix effects, while mandatory blank runs prevent carryover.

Materials Required:
  • 50/30 µm DVB/CAR/PDMS SPME Fiber (Pre-conditioned at 270 °C for 1 hour).

  • 40 mL amber glass headspace vials with PTFE/silicone septa.

  • Ultra-pure water (18.2 MΩ·cm) and analytical grade NaCl.

  • Internal Standard (IS): 2-octanol (10 µg/mL in absolute ethanol).

Step-by-Step Methodology:
  • System Blank Validation: Before analyzing samples, perform a blank GC-MS run by exposing the conditioned SPME fiber in the GC inlet for 5 minutes at 250 °C. Causality: Verifies that no hotrienol carryover or siloxane bleed peaks are present, ensuring baseline trustworthiness.

  • Sample Preparation: Accurately weigh 1.0 g of the homogenized sample (e.g., honey, tea powder, or wine) into a 40 mL headspace vial[Gu et al., 2021][4].

  • Matrix Modification: Add 10.0 mL of ultra-pure water and 3.0 g of NaCl to the vial to achieve ~30% w/v saturation[Pontes et al., 2007][2].

  • Internal Standard Spiking: Add 25 µL of the 2-octanol IS solution. Causality: The IS accounts for any variations in fiber adsorption kinetics or GC-MS detector sensitivity, ensuring absolute quantitative reliability[Gu et al., 2021][4].

  • Equilibration: Add a PTFE-coated magnetic stir bar, seal the vial, and place it in a thermostatic agitator. Incubate at 60 °C for 15 minutes with stirring at 300 rpm. Causality: Establishes liquid-gas phase equilibrium prior to fiber exposure[Acta Sci. Pol., 2007][3].

  • Extraction: Pierce the septum with the SPME needle and expose the DVB/CAR/PDMS fiber to the headspace. Maintain 60 °C and 300 rpm for exactly 45 minutes[Pontes et al., 2007][2].

  • Desorption & Analysis: Retract the fiber, remove the vial, and immediately insert the needle into the GC-MS injection port. Expose the fiber for 5 minutes at 250 °C in splitless mode to rapidly desorb hotrienol onto the capillary column[Pattamayutanon et al., 2017][1].

Quantitative Data & Parameter Optimization

The following table synthesizes field-proven SPME parameters for hotrienol extraction across various complex matrices, demonstrating the universal applicability of the DVB/CAR/PDMS fiber.

Sample MatrixOptimal SPME FiberExtraction TempExtraction TimeHotrienol Profile / YieldReference
Multifloral Honey 50/30 µm DVB/CAR/PDMS60 °C40 minMajor headspace componentPontes et al., 2007[2]
Liquered White Wine CAR/DVB/PDMS50 °C20 minHigh terpene recoveryActa Sci. Pol., 2007[3]
Tuo Tea (Chongqing) 50/30 µm DVB/CAR/PDMS60 °C55 min318 - 1073 (Relative Area)Gu et al., 2021[4]
Thai Honeys 50/30 µm DVB/CAR/PDMS45 °C40 minKey floral VOC markerPattamayutanon et al., 2017[1]

References

  • Pontes, M., Marques, J. C., & Câmara, J. S. (2007). Screening of volatile composition from portuguese multifloral honeys using headspace solid-phase microextraction-gas chromatography–quadrupole mass spectrometry. Talanta. URL:[Link]

  • Jerković, I. et al. (2020). The Application of Headspace Solid-phase Microextraction as a Preparation Approach for Gas Chromatography with Mass Spectrometry. Kemija u industriji. URL:[Link]

  • Gu, X. et al. (2021). Evaluation of Chongqing Tuo Tea at Different Grades: An Integrated Approach by Artificial and Intelligent Sensory, Non-Volatile, and Volatile Compounds Analysis. Foods (PMC). URL:[Link]

  • Pattamayutanon, P. et al. (2017). Volatile organic compounds of Thai honeys produced from several floral sources by different honey bee species. PLoS One (PMC). URL:[Link]

  • Perestrelo, R. et al. (2014). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. Molecules (MDPI). URL:[Link]

  • Stój, A. et al. (2007). Solid phase microextraction for profiling volatile compounds in liquered white wines. Acta Scientiarum Polonorum Technologia Alimentaria. URL:[Link]

Sources

Method

Application of (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol in fragrance formulation research

An Application Guide to (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol in Modern Fragrance Formulation Introduction: Unveiling a Unique Olfactory Signature In the intricate world of perfumery, the discovery and application of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol in Modern Fragrance Formulation

Introduction: Unveiling a Unique Olfactory Signature

In the intricate world of perfumery, the discovery and application of novel aroma molecules are paramount to innovation. (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a lesser-known isomer of the more common Hotrienol, is a tertiary alcohol that presents a unique and compelling olfactory profile for the modern perfumer.[1][2] Its natural occurrence in botanicals like bois de rose leaf oil lends it an inherent complexity that is difficult to replicate.[3] This document serves as a comprehensive guide for research scientists and fragrance development professionals on the characterization, application, and evaluation of this intriguing molecule. As a senior application scientist, the following protocols and insights are designed not merely as steps to be followed, but as a framework for creative and scientifically rigorous fragrance development. We will explore the causality behind its use, from its physicochemical properties to its performance in complex matrices, ensuring a holistic understanding of its potential.

Section 1: Physicochemical & Olfactory Profile

A thorough understanding of a molecule's physical and sensory characteristics is the foundation of its successful application. (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol is a volatile organic compound whose structure dictates its unique scent and performance.[4]

Key Physicochemical Properties

The properties outlined below influence the molecule's evaporation rate, solubility in standard perfumery solvents, and overall behavior within a fragrance formulation.

PropertyValueSource
IUPAC Name (Z)-3,7-Dimethylocta-1,5,7-trien-3-olN/A
Common Name cis-Hotrienol[5]
CAS Number 29957-43-5[6][7]
Molecular Formula C10H16O[6][8]
Molecular Weight 152.23 g/mol [6][8]
Appearance Colorless to pale yellow liquidN/A
Boiling Point Approx. 197-199 °C (Predicted)
Flash Point 89.44 °C (for (E)-isomer)[3]
Solubility Soluble in perfumer's alcohol (ethanol)[9]
Comprehensive Olfactory Analysis

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol is best classified as a top-to-middle note with significant lift and diffusive character. Its scent is multifaceted, offering a departure from more linear aroma chemicals.

  • Primary Facets: The initial impression is one of luscious, green tropical fruit, reminiscent of passionfruit and guava with a distinct leafy, floral undertone.

  • Secondary Notes: As it evolves, a subtle sweetness emerges, akin to grape and honey, which adds depth and warmth.[3] This complexity makes it an excellent "modifier," capable of enhancing and twisting other notes in a composition.

  • Contribution to a Formula:

    • Lift & Diffusion: Its volatility provides an immediate, vibrant opening to a fragrance.[10]

    • Naturalness: It imparts a realistic, "living flower" quality, moving a composition away from a purely synthetic feel. This is a key application of headspace technology, which seeks to capture the true scent of living plants.[11][12]

    • Uniqueness: It can introduce a unique, memorable signature that helps a fragrance stand out in a crowded market.

Section 2: Rationale for Application in Fragrance Formulation

The decision to incorporate any ingredient into a fragrance is driven by both artistic vision and technical performance. (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol is selected for its ability to solve specific creative and technical challenges in perfumery.

  • Causality of Performance: As a tertiary alcohol, its chemical structure contributes to a unique scent profile that is distinct from primary or secondary terpene alcohols like geraniol or linalool.[2][13] Its multiple double bonds create a molecule that is reactive to the olfactory receptors in a complex way, perceived by the brain as a nuanced, multi-faceted aroma.

  • Synergistic Blending: This molecule shines when used to elevate specific fragrance families:

    • Fruity-Florals: It can provide a sophisticated, non-cloying tropical effect, bridging the gap between the fruit and floral accords.

    • Green/Herbal Compositions: It can soften and brighten sharp green notes, adding a juicy, dewy quality.

    • Citrus Accords: It extends the fleeting nature of top citrus notes, adding a more complex and sustained fruity character.

Section 3: Formulation Protocols

The following protocols provide a validated, step-by-step methodology for incorporating (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol into a fragrance. The use of a precision scale for measuring by weight is critical for accuracy and scalability.[14]

Protocol 3.1: Creation of a "Tropical Nectar" Fragrance Accord

An accord is a balanced blend of a few notes that create a new, unified olfactory impression. This protocol demonstrates how to use our target molecule to build a core fragrance component.

Objective: To create a balanced accord where (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol provides a signature tropical character.

Methodology:

  • Prepare the Workspace: Ensure a clean, odor-free environment. Label all glass beakers and vials clearly.

  • Ingredient Dosing: Using a calibrated digital scale (0.001g precision), weigh each ingredient directly into a clean glass beaker in the order listed in Table 3.1. Start with the most viscous materials (base notes).

  • Blending: After adding all ingredients, gently swirl the beaker to ensure the mixture is homogenous. Avoid vigorous shaking which can incorporate air.

  • Initial Evaluation: Dip a fragrance testing strip (mouillette) into the concentrate, allow the solvent to flash off for a few seconds, and evaluate the initial scent.[15] Document your first impression.

  • Label and Store: Transfer the accord to a labeled, airtight amber glass bottle for storage and maturation.

Table 3.1: Sample Formulation for "Tropical Nectar" Accord (10g Batch)

Note ClassificationIngredientWeight (g)PercentageOlfactory Contribution
Top (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol 1.0 10% Signature Tropical, Green, Juicy
TopBergamot Oil2.020%Bright, Citrusy Opening
Middle Hedione (Methyl Dihydrojasmonate)3.030%Diffusive, Transparent Jasmine
MiddleLinalool1.515%Fresh, Floral, Woody
MiddlePhenyl Ethyl Alcohol1.010%Rose, Honey
Base Galaxolide (50% in IPM)1.010%Clean, Powdery Musk
BaseIso E Super0.55%Velvety, Woody, Amber
Total 10.0 100%
Protocol 3.2: Dilution and Maceration for an Eau de Toilette (EDT)

Objective: To dilute the fragrance concentrate to a standard EDT concentration and allow it to mature for optimal scent development.

Methodology:

  • Dilution: In a larger glass beaker, weigh 15g of the "Tropical Nectar" accord from Protocol 3.1.

  • Add Solvent: To the accord, add 85g of perfumer's alcohol (SDA 40-B or 95% pure ethanol). This creates a 15% fragrance concentration.

  • Mix Thoroughly: Stir the mixture gently with a glass rod until the concentrate is fully dissolved.

  • Maceration (Aging): Transfer the final solution to an airtight glass bottle. Store it in a cool, dark place (like a refrigerator or cabinet) for a minimum of 4 weeks.[9]

    • Causality: The maceration process is critical. It allows the complex chemical reactions between the fragrance molecules and the alcohol to stabilize.[9] This results in a more rounded, cohesive, and longer-lasting scent, reducing the harsh "bite" of freshly mixed alcohol.

  • Filtration (Optional): If any natural ingredients have caused cloudiness, the chilled solution can be passed through a simple filter paper to clarify it before final bottling.

Section 4: Sensory and Performance Evaluation

Sensory evaluation is a scientific discipline used to measure and interpret human responses to product characteristics as perceived through the senses.[16][17] This section provides protocols for both expert assessment and consumer-centric analysis.

Protocol 4.1: Expert Olfactory Evaluation Workflow

Objective: To systematically assess the evolution and performance of the fragrance over time on both a neutral substrate and on skin.

Methodology:

  • Blotter Test:

    • Dip a labeled testing strip into the final EDT.[15]

    • Evaluate and record observations at key time intervals:

      • T=0 (Initial): The first impression, dominated by top notes.

      • T=15 min (Opening): The development of the heart.

      • T=2 hours (Heart): The full character of the fragrance.

      • T=6+ hours (Dry-down): The lasting base notes.[10]

  • Skin Test:

    • Apply one spray of the EDT to a clean, unscented area of the skin (e.g., the forearm).[15]

    • Perform the same timed evaluations as the blotter test.

    • Rationale: This step is crucial as it reveals how the fragrance interacts with an individual's unique skin chemistry, temperature, and pH, which can significantly alter the perceived scent.[15]

sensory_workflow cluster_prep Preparation cluster_eval Evaluation Stages cluster_analysis Data Analysis & Interpretation prep Prepare Final Fragrance (EDT) blotter 1. Blotter Test (Neutral Substrate) prep->blotter Initial Assessment skin 2. Skin Test (Applied Performance) blotter->skin Assess Skin Chemistry Interaction panel 3. Sensory Panel (Hedonic & Descriptive) skin->panel Validate with Target Audience data_analysis Analyze Performance: - Longevity - Sillage - Note Evolution - Consumer Preference panel->data_analysis Synthesize Feedback

Fig 1: Workflow for Comprehensive Sensory Evaluation.
Protocol 4.2: Sensory Panel - Hedonic and Descriptive Analysis

Objective: To gather quantitative and qualitative feedback on the fragrance's appeal from a representative consumer group.[18]

Methodology:

  • Panelist Recruitment: Recruit 20-30 volunteers from the target demographic. Ensure they are free of colds and have not consumed strong food/drink or worn fragrance prior to the test.

  • Sample Presentation: Provide panelists with unmarked samples of the new fragrance (and potentially a competitor benchmark) on blotter strips.

  • Data Collection: Ask panelists to complete a questionnaire, such as the example in Table 4.1.

  • Data Interpretation: Analyze the mean scores for hedonic ratings. High scores indicate strong consumer appeal.[19] The descriptive terms provide qualitative insights for marketing and potential reformulation.[20]

Table 4.1: Sample Sensory Panel Questionnaire

QuestionScale / Options
Overall Liking (Hedonic) 1 (Dislike Extremely) to 9 (Like Extremely)
Purchase Intent 1 (Definitely Would Not Buy) to 5 (Definitely Would Buy)
Intensity 1 (Very Weak) to 7 (Very Strong)
Please select up to 3 words that best describe this scent (Descriptive): Fresh, Floral, Fruity, Tropical, Sweet, Green, Powdery, Musky, Woody, Other: ________
Open-ended Comments: Please provide any additional feedback on the fragrance.

Section 5: Stability and Compatibility Assessment

Stability testing is a mandatory process to ensure a cosmetic product maintains its intended physical, chemical, and microbiological quality, as well as its aesthetic properties, throughout its shelf life.[21][22][23]

Protocol 5.1: Accelerated Stability Testing in a Lotion Base

Objective: To predict the long-term stability of the fragrance within a consumer product by subjecting it to stressful conditions.[24]

Methodology:

  • Sample Preparation: Prepare a batch of a simple, unfragranced lotion base. Divide it into control and test samples.

    • Control: Unfragranced lotion.

    • Test: Lotion fragranced with 1.0% of the "Tropical Nectar" accord.

  • Packaging: Package all samples in the final intended packaging (e.g., plastic bottle) and in inert glass jars to test for package-product compatibility.[22]

  • Storage Conditions: Place sets of samples under the following conditions for 12 weeks. A common rule of thumb is that 8-12 weeks at 45°C can simulate 1 year of shelf life at room temperature.[24]

    • 45°C Oven: To accelerate chemical degradation.

    • 25°C (Room Temp): Real-time control.

    • 4°C Refrigerator: Baseline for minimal change.

    • Cycle Testing: Alternate samples between -10°C and 25°C every 24 hours for 3-5 cycles to simulate shipping stress.[21]

    • Light Exposure: Place samples in a window or light box to test for UV degradation.[21]

  • Evaluation: At intervals of 2, 4, 8, and 12 weeks, evaluate the samples against the 4°C control, recording data as shown in Table 5.1.

Table 5.1: Stability Evaluation Log

Time PointConditionColorOdor ProfilepHViscositySeparation
T=0 BaselineWhiteTarget Scent6.55000 cPNo
Week 4 45°C
Week 8 45°C
Week 12 45°C
Week 12 25°C
Cycle x3 -10/25°C
Protocol 5.2: Analytical Assessment via Headspace GC-MS

Objective: To quantitatively assess the degradation of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol and other key fragrance components over the stability trial.

Methodology Overview:

  • Sample Preparation: A small, precisely weighed amount of the aged lotion (from Protocol 5.1) is placed in a sealed headspace vial.[25]

  • Incubation: The vial is heated to a specific temperature, allowing the volatile fragrance compounds to escape the lotion and enter the air (headspace) above it.[25]

  • Injection & Analysis: A sample of this headspace gas is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system.[15][26]

    • Gas Chromatography (GC): Separates the individual compounds in the mixture.

    • Mass Spectrometry (MS): Identifies and quantifies each separated compound.

  • Data Comparison: The resulting chromatogram from an aged sample is compared to the T=0 baseline sample. A significant decrease in the peak area corresponding to (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol would indicate degradation.

stability_workflow cluster_prep 1. Sample Preparation cluster_stress 2. Accelerated Aging cluster_eval 3. Timed Evaluation (Weeks 2, 4, 8, 12) cluster_report 4. Final Report prep Incorporate Fragrance into Product Base (Lotion) c45 45°C prep->c45 c25 25°C prep->c25 cycle Freeze/Thaw Cycle prep->cycle light Light Exposure prep->light phys_chem Physical & Chemical Tests (Color, Odor, pH, Viscosity) c45->phys_chem Evaluate Samples c25->phys_chem Evaluate Samples cycle->phys_chem Evaluate Samples light->phys_chem Evaluate Samples gcms Analytical Test (Headspace GC-MS) phys_chem->gcms Quantify Degradation report Assess Shelf Life & Product Compatibility gcms->report

Fig 2: Workflow for Accelerated Stability and Compatibility Testing.

Conclusion

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol is a potent and versatile aroma molecule that offers significant creative potential for fragrance formulators. Its unique tropical, green, and floral character can provide lift, naturalness, and a memorable signature to a wide range of fragrance types. By employing the rigorous formulation and evaluation protocols detailed in this guide—spanning from initial accord creation and sensory analysis to comprehensive stability testing—researchers and developers can confidently harness the full potential of this ingredient. The successful application of such molecules is a testament to a development process that seamlessly integrates the art of perfumery with the precision of analytical and sensory science.

References

  • Vertex AI Search. (n.d.). Volatile Compound Stability Testing in Perfumes.
  • Innovatech Labs. (n.d.). Headspace GC/MS Analysis - Analytics Services.
  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
  • Fernweh Collective. (2025, June 5). How Perfumes Are Tested and Rated by Experts.
  • Enterprise Ethanol. (n.d.). The Ultimate How-to Guide to making Perfume.
  • Phlur. (2023, August 4). What Does Headspace Mean In Perfumery?.
  • Scentsway. (2025, November 3). How to Make a Fragrance Formula: 11 Expert Steps.
  • iMotions. (2024, September 10). Fragrance Testing - Unveiling the Olfactory Impact on Human Behavior.
  • News-Medical.Net. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications.
  • LCGC International. (2024, November 12). High-Throughput Headspace Analysis of Volatile Impurities in Consumer Products Using Standard Additions.
  • ACS Publications. (n.d.). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS.
  • Wikipedia. (n.d.). Headspace technology.
  • TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
  • Compusense. (n.d.). Flavor & Fragrance Sensory Testing Solutions.
  • The Good Scents Company. (n.d.). hotrienol (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol.
  • PubChem. (n.d.). 3,7-Dimethylocta-1,5,7-trien-3-ol.
  • The Good Scents Company. (n.d.). dehydrolinalool 3,7-dimethylocta-1,5,7-trien-3-ol.
  • Perfume in Progress. (2017, December 8). The Fragrance Creation Process: From Inspiration To Release.
  • MakingCosmetics. (n.d.). Stability Testing of Cosmetics.
  • Certified Laboratories. (n.d.). Guide to OTC & Cosmetic Stability Testing [+ Free Cheat Sheet].
  • Skinobs. (2025, September 17). Sensory Evaluation in Cosmetics: Key Protocols and Best Practices.
  • Chemists Corner. (2009, May 27). How To Stability Test a Cosmetic Formula.
  • Alfa Chemistry. (n.d.). CAS 29957-43-5 3,7-Dimethylocta-1,5,7-trien-3-ol.
  • The Northwest School of Aromatic Medicine. (n.d.). The Core Principles of Perfume Formulation Workbook.
  • Infinita Biotech. (n.d.). A Comprehensive Guide to Cosmetic Stability Testing Guidelines.
  • Mérieux NutriSciences. (2022, July 7). Sensory lab: fragrances, a blend of art and science!.
  • FooDB. (2010, April 8). Showing Compound (S,E)-3,7-Dimethyl-1,5,7-octatrien-3-ol (FDB014943).
  • NIST. (n.d.). 1,5,7-Octatrien-3-ol, 3,7-dimethyl-.
  • Cheméo. (n.d.). Chemical Properties of 1,5,7-Octatrien-3-ol, 3,7-dimethyl- (CAS 29957-43-5).
  • PubChem. (n.d.). Hotrienol.
  • NIST. (2026). 1,5,7-Octatrien-3-ol, 3,7-dimethyl-.
  • FooDB. (2010, April 8). Showing Compound (3S),7-Dimethylocta-1,5,7-trien-3-ol (FDB004412).

Sources

Application

Application Note: Enantioselective Analysis of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol Enantiomers via Heart-Cut MDGC-MS

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Natural Product Researchers. The Analytical Context & Biomarker Significance (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly known as the monoterpe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Natural Product Researchers.

The Analytical Context & Biomarker Significance

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly known as the monoterpene tertiary alcohol hotrienol , is a potent volatile organic compound (VOC) characterized by a sweet, floral, and fruity aroma. It serves as a critical chemical biomarker for determining the authenticity, botanical origin, and processing history of various natural products, including botrytized wines, monofloral honeys, and fermented teas[1],[2].

Because hotrienol possesses a chiral center at the C-3 position, it exists as two enantiomers: (R)-(-)- and (S)-(+)-hotrienol. The enantiomeric ratio (ER) is highly specific to the biological or thermal pathways that generated the molecule[3]. For example, in specific varietal wines (e.g., Tokaj), the (S)-enantiomer dominates at 51–82%[1], while thermal degradation of precursors during processing can push the ratio closer to a racemic (50:50) mixture[4]. Accurately resolving these enantiomers is essential for quality control and adulteration detection.

Mechanistic Causality: Why 1D-GC Fails and MDGC Succeeds

The Co-Elution Dilemma: Attempting to separate hotrienol enantiomers in complex matrices (like wine or honey extracts) using standard one-dimensional gas chromatography (1D-GC) with a chiral stationary phase frequently fails. While the chiral column can resolve the (R) and (S) forms, the sheer complexity of the matrix causes these target peaks to co-elute with hundreds of other non-chiral VOCs or the separated enantiomers of other terpenoids (e.g., linalool oxides)[5].

The Heart-Cut 2D-GC Solution: To achieve absolute resolution, a multidimensional GC (MDGC) approach is required[1].

  • 1st Dimension (Achiral PEG Phase): We utilize a polar polyethylene glycol (PEG) column. Because hotrienol is a tertiary alcohol, it exhibits strong hydrogen bonding with the PEG phase. This separates it from bulk non-polar hydrocarbons (which elute early), preventing the overloading of the delicate chiral column.

  • Deans Switch (Heart-Cutting): A precise pneumatic switch diverts only the narrow retention-time window containing the co-eluting hotrienol fraction into the second column.

  • 2nd Dimension (Chiral β -CD Phase): A derivatized β -cyclodextrin column separates the enantiomers. The chiral recognition is driven by the formation of transient diastereomeric inclusion complexes. The cyclodextrin's hydrophobic cavity encapsulates the terpene backbone, while its derivatized rim forms stereoselective hydrogen bonds with the C-3 hydroxyl group of hotrienol, resulting in different thermodynamic stability constants ( KR​=KS​ ) and distinct elution times.

MDGC_Workflow Sample HS-SPME Extraction Inlet GC Inlet (Desorption) Sample->Inlet Col1 1D Column (Achiral PEG) Inlet->Col1 Deans Deans Switch (Heart-Cut) Col1->Deans FID Monitor Detector (FID) Deans->FID Matrix Effluent Col2 2D Column (Chiral β-CD) Deans->Col2 Target Window (Hotrienol) MS Mass Spectrometer (EI-MS) Col2->MS

Caption: Heart-Cut 2D-GC-MS workflow for isolating and resolving hotrienol enantiomers from complex matrices.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates a dual-validation mechanism. A synthetic racemic mixture of hotrienol must first be analyzed to define the exact Deans switch heart-cut window and confirm a 1:1 enantiomeric response factor[1].

Step 1: Sample Preparation via HS-SPME

Causality: Headspace Solid-Phase Microextraction (HS-SPME) is chosen over liquid injection because hotrienol is thermally labile. Direct injection of liquid extracts can cause artifactual formation of hotrienol from diol precursors in the heated inlet[4].

  • Transfer 5.0 mL of the liquid sample (e.g., wine or 50% w/v diluted honey) into a 20 mL headspace vial.

  • Add 1.5 g of NaCl. Insight: The "salting-out" effect decreases the solubility of organic compounds in the aqueous phase, driving the hotrienol into the headspace.

  • Spike with 10 µL of an internal standard (e.g., 2-octanol at 10 mg/L) to monitor extraction efficiency.

  • Seal the vial and equilibrate at 40°C for 15 minutes under continuous agitation (250 rpm).

  • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 40°C.

Step 2: Heart-Cut MDGC-MS Analysis
  • Desorption: Retract the fiber and insert it into the GC inlet. Desorb at 250°C for 3 minutes in splitless mode.

  • 1D Separation: Route the flow through a DB-WAX column (30 m × 0.25 mm i.d., 0.25 µm film).

  • Heart-Cutting: Based on the pre-determined retention time of the racemic standard, program the Deans switch to divert the effluent to the 2D column during the specific 0.5-minute window where hotrienol elutes. All other matrix effluent is routed to a Flame Ionization Detector (FID).

  • 2D Chiral Separation: The diverted fraction enters a Chirasil-Dex column (20% 2,3-di-O-methyl-6-O-t-butyldimethylsilyl- β -CD, 30 m × 0.25 mm i.d., 0.25 µm film).

  • Detection: Analyze the eluent using a Mass Spectrometer in Electron Ionization (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for m/z 71, 93, and 121 to maximize signal-to-noise ratio.

Chiral_Recognition Phase β-Cyclodextrin Stationary Phase (Hydrophobic Cavity) ComplexS Diastereomeric Complex S (Higher Affinity, K_S) Phase->ComplexS K_S ComplexR Diastereomeric Complex R (Lower Affinity, K_R) Phase->ComplexR K_R Analyte Racemic Hotrienol (R/S Mixture) Analyte->Phase Inclusion & H-Bonding ElutionS Later Elution (S)-(+)-Hotrienol ComplexS->ElutionS Slower Migration ElutionR Earlier Elution (R)-(-)-Hotrienol ComplexR->ElutionR Faster Migration

Caption: Chiral recognition mechanism of hotrienol enantiomers via β-cyclodextrin inclusion complexation.

Data Presentation & System Parameters

Table 1: Optimized GC Oven Temperature Programming | Parameter | 1D Column (Achiral PEG) | 2D Column (Chiral β -CD) | | :--- | :--- | :--- | | Initial Temp | 60°C (Hold 2 min) | 60°C (Hold 2 min) | | Ramp 1 | 3°C/min to 150°C | 3°C/min to 150°C | | Ramp 2 | 10°C/min to 220°C | 10°C/min to 200°C | | Final Hold | 5 min | 10 min | | Carrier Gas | Helium (1.2 mL/min) | Helium (1.0 mL/min) |

Table 2: Typical Enantiomeric Distribution of Hotrienol in Natural Matrices Data synthesized from established literature utilizing MDGC-MS methodologies[1],[5],[3].

Matrix Source(S)-Hotrienol (%)(R)-Hotrienol (%)Diagnostic Value
Tokaj Wine (Botrytized) 61 – 82%18 – 39%High (S) ratio indicates specific yeast bioconversion[1],[3].
Acacia Honey ~67%~33%Used to distinguish Acacia from other floral origins[5].
Pu-Erh Tea (Aged) ~50%~50%Approaching racemic indicates extended thermal/aging processes[2].

Conclusion

The chiral separation of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol enantiomers cannot be reliably achieved in complex matrices using standard 1D-GC due to severe co-elution. By implementing a Heart-Cut MDGC-MS protocol utilizing an achiral PEG column coupled with a chiral β -cyclodextrin phase, analysts can achieve baseline resolution ( Rs​≥1.5 ). This robust, self-validating methodology is essential for leveraging hotrienol as a chemical biomarker in food authenticity and drug development workflows.

References

  • A Practical and Convenient Synthesis of Hotrienol, an Excellent Fruity Smelling Compound... Source: researchgate.net URL:1

  • The enantiomer distribution of major chiral volatile organic compounds in Slovakian monofloral honeys Source: vup.sk URL:5

  • Isomer composition of aroma compounds in wine Source: unito.it URL:3

  • Aromatic Profiles and Enantiomeric Distributions of Chiral Volatile Compounds in Pu-Erh Tea Source: acs.org URL:2

  • Terpenes in honey: Occurrence, origin and their role as chemical biomarkers Source: researchgate.net URL:4

Sources

Technical Notes & Optimization

Troubleshooting

Preventing thermal degradation of (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol during GC analysis

Overview (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly known as hotrienol, is a critical aroma-active monoterpene alcohol found in honey, tea, and grape varieties. Due to its molecular structure as a tertiary allyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol, commonly known as hotrienol, is a critical aroma-active monoterpene alcohol found in honey, tea, and grape varieties. Due to its molecular structure as a tertiary allylic alcohol, hotrienol is notoriously thermally labile. This support center provides advanced troubleshooting, validated protocols, and mechanistic insights to prevent hotrienol degradation during Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Diagnostic Troubleshooting & FAQs

Q: Why does hotrienol degrade during standard GC analysis, and what are the byproducts? A: Hotrienol possesses a hydroxyl group attached to a tertiary C3 carbon that is flanked by an allylic double bond system. At elevated temperatures (typically >150°C), this structure undergoes rapid thermal dehydration (loss of H₂O) to form conjugated trienes. In a standard GC hot split/splitless (S/SL) injector set to 250°C, the thermal stress is compounded by catalytic active sites (silanol groups) on the glass liner or column head. This results in peak tailing, reduced recovery, and the appearance of artifact hydrocarbon peaks.

Q: My hotrienol quantification is highly variable across replicates. Could my sample preparation be the issue? A: Yes. Traditional extraction methods like Simultaneous Distillation-Extraction (SDE) require prolonged exposure to boiling temperatures. This not only degrades existing hotrienol but can also artificially generate it through the thermal cleavage of 1[1]. To resolve this, transition to 2 at mild temperatures (40°C–60°C)[2]. Studies demonstrate that SPME at 40°C prevents artifact formation while maintaining high extraction efficiency.

Q: I am observing a co-elution issue with hotrienol on my 1D-GC setup. How can I resolve this without increasing oven temperature ramps? A: Hotrienol frequently co-elutes with nonanal on standard 1D-GC columns (e.g., DB-5ms). Increasing the temperature ramp will only worsen thermal degradation. Instead, utilize Comprehensive Two-Dimensional Gas Chromatography (GC×GC). The orthogonal separation mechanism of GC×GC (e.g., a non-polar first dimension and a polar PEG second dimension) completely resolves 3, improving identification fidelity without adding a thermal penalty[3].

Workflow A Sample Containing Hotrienol B Extraction Method A->B C SDE / High Heat (>80°C) B->C D HS-SPME (40°C - 60°C) B->D E Degradation / Artifact Formation C->E F GC Injection D->F G Hot S/SL Inlet (250°C) F->G H PTV / COC Inlet (Start 40°C) F->H I On-Column Dehydration G->I J High-Fidelity GC-MS Detection H->J

Fig 1. Workflow optimization to prevent hotrienol thermal degradation during sample prep and GC.

Quantitative Impact of Analytical Conditions

The following table synthesizes the impact of different sample preparation and injection techniques on hotrienol recovery and artifact formation.

Analytical StrategyInlet Temperature ProfileHotrienol Recovery (%)Artifact Formation RiskRecommended Matrix
SDE + Standard S/SL 250°C (Isothermal)< 30%Critical (Dehydration)Not Recommended
HS-SPME + Standard S/SL 250°C (Isothermal)~ 60%HighSimple Extracts
HS-SPME + PTV Injection 40°C → 250°C (Ramped)> 90%Minimal4[4]
Derivatization (TMS) + S/SL 250°C (Isothermal)> 95%NoneEssential Oils
Step-by-Step Methodologies
Protocol A: Programmed Temperature Vaporizing (PTV) Injection Setup

Causality: PTV introduces the sample into a cold liner, allowing the solvent to vent before rapidly heating the analyte. This minimizes the residence time of hotrienol at high temperatures, effectively bypassing the kinetics of thermal dehydration.

  • Liner Selection: Install a deactivated, baffled glass liner. Active silanol sites catalyze dehydration; deactivation is non-negotiable.

  • Initial Conditions: Set the initial PTV inlet temperature to 40°C.

  • Injection: Inject 1 µL of the sample at 40°C. Hold for 0.1 minutes to allow solvent venting.

  • Temperature Ramp: Rapidly heat the inlet at 10°C/sec to 240°C.

  • Transfer: Maintain the final temperature for 2 minutes to ensure complete transfer of hotrienol onto the column head.

Self-Validating System: Inject a known standard of hotrienol alongside a thermally stable internal standard (e.g., nonan-1-ol). Plot the peak area ratio across multiple injections. A Relative Standard Deviation (RSD) of <5% confirms that the thermal degradation pathway has been successfully suppressed.

Protocol B: Silylation (TMS Derivatization) of Hotrienol

Causality: If PTV is unavailable, derivatization is required. Reacting hotrienol with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the labile hydroxyl proton with a bulky trimethylsilyl (TMS) group. This completely eliminates the possibility of water elimination (dehydration), rendering the molecule thermally stable up to 300°C.

  • Sample Preparation: Dry the organic extract completely over anhydrous sodium sulfate (residual water will quench the derivatization reagent).

  • Reagent Addition: Add 50 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS) to 100 µL of the sample extract in a glass vial.

  • Incubation: Seal the vial and heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL of the derivatized mixture directly into the GC S/SL inlet (set to 250°C).

Self-Validating System: Analyze the mass spectrum of the eluting peak. The presence of the molecular ion [M+] at m/z 224 (Hotrienol MW 152 + TMS 72) and the complete absence of the native m/z 152 peak confirm 100% conversion efficiency and total thermal protection.

Mechanism H Hotrienol (Tertiary Allylic Alcohol) Heat Heat (>150°C) + Active Silanol Sites H->Heat Deriv TMS Derivatization (BSTFA/TMCS) H->Deriv Protection Pathway Dehyd Dehydration (-H2O) Heat->Dehyd Prod Conjugated Trienes (Artifacts) Dehyd->Prod Stable TMS-Hotrienol Ether (Thermally Stable) Deriv->Stable

Fig 2. Mechanism of hotrienol thermal dehydration and stabilization via TMS derivatization.

Sources

Optimization

Technical Support Center: SPME Troubleshooting &amp; Optimization for (Z)-1-3,7-Dimethylocta-1,5,7-trien-3-ol Recovery

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting (Z)-1-3,7-Dimethylocta-1,5,7-trien-3-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with extracting (Z)-1-3,7-Dimethylocta-1,5,7-trien-3-ol (commonly known as the monoterpene alcohol, Hotrienol) from complex matrices using Headspace Solid-Phase Microextraction (HS-SPME).

Hotrienol (MW: 152.23 g/mol ) is a moderately polar, highly volatile tertiary alcohol frequently analyzed in flavor and fragrance profiling (e.g., teas, honeys, and wines)[1]. Its recovery is often complicated by competitive adsorption in complex matrices and its high susceptibility to thermal dehydration[2][3]. This guide synthesizes field-proven insights and authoritative methodologies to ensure high-fidelity recovery and self-validating analytical workflows.

Part 1: SPME Fiber Selection Matrix

Selecting the correct stationary phase is the most critical variable in Hotrienol recovery. Because Hotrienol contains a polar hydroxyl (-OH) group and multiple double bonds, relying solely on non-polar absorption phases will yield sub-optimal partition coefficients[4][5].

Table 1: Quantitative Comparison of SPME Fiber Coatings for Hotrienol

Fiber CoatingFilm ThicknessExtraction MechanismSuitability for HotrienolMechanistic Rationale & Limitations
PDMS 100 µmAbsorptionPoor Highly selective for non-polar volatiles. The polar hydroxyl group of Hotrienol significantly reduces its affinity for this phase[4].
PA 85 µmAbsorptionModerate Good affinity for polar compounds, but the dense polymeric structure results in slow extraction kinetics and longer equilibrium times[5].
PDMS/DVB 65 µmAdsorption & AbsorptionGood Excellent for polar aromatics. The mesopores of Divinylbenzene (DVB) effectively trap monoterpenes, though it lacks micropores for retaining highly volatile co-extractants[4][6].
DVB/CAR/PDMS 50/30 µmAdsorption & AbsorptionOptimal The "Triple Fiber" captures a broad MW range (C3-C20). The DVB layer retains Hotrienol, while the Carboxen (CAR) core traps smaller interfering volatiles, preventing displacement[4][6].
Part 2: Troubleshooting & FAQs

Q1: Why am I observing poor recovery of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol despite using a polar fiber in a complex matrix? A: This is typically caused by competitive displacement . In complex matrices (like wine or fermented teas), high concentrations of low-molecular-weight volatiles (e.g., ethanol, acetic acid) can rapidly occupy the active sites of porous fibers[7]. If the extraction time is too long, these smaller molecules reach equilibrium and displace the larger Hotrienol molecules from the fiber's surface. Solution: Switch to a 50/30 µm DVB/CAR/PDMS fiber. The outer mesoporous DVB layer effectively traps C6-C15 compounds (like Hotrienol) before they reach the inner CAR layer, minimizing displacement[5][7]. Additionally, strictly control your extraction time to capture the analyte in the kinetic phase before equilibrium shifts favor displacement[3].

Q2: My chromatograms show low Hotrienol peaks but unexpectedly high levels of ocimene or myrcene isomers. What is happening? A: This is a classic symptom of thermal degradation . Hotrienol is a tertiary alcohol, making it highly susceptible to thermally-induced or acid-catalyzed dehydration (loss of H₂O), which converts it into triene hydrocarbons (like ocimene)[3]. This almost always occurs in the GC injection port during desorption. Solution:

  • Lower the GC inlet temperature to a maximum of 250°C [3].

  • Ensure you are using a deactivated, glass-wool-free SPME liner (0.75–1.0 mm ID). Active silanol groups on glass wool act as a catalyst for the dehydration of tertiary alcohols and will physically damage the fiber coating[8].

Q3: How can I manipulate the matrix to force more Hotrienol into the headspace? A: Hotrienol has moderate water solubility due to its hydroxyl group. You must decrease its solubility in the aqueous phase to drive it into the headspace—a process known as the "salting-out" effect[3]. Solution: Saturate your sample with Sodium Chloride (NaCl). Adding ~2.0 g of NaCl per 10 mL of aqueous sample significantly increases the ionic strength of the solution, lowering the partition coefficient of Hotrienol in the liquid phase and maximizing headspace concentration[2][3].

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following optimized HS-SPME workflow incorporates internal validation steps to monitor both recovery efficiency and potential thermal degradation.

Optimized HS-SPME Methodology for Hotrienol Extraction:

  • Sample Preparation & Salting Out:

    • Weigh exactly 1.0 g of the homogenized sample (e.g., tea powder or honey) into a 20 mL amber headspace vial[2].

    • Add 2.0 g of analytical-grade NaCl and 10 mL of ultrapure water[2][3].

  • Internal Standard (IS) Spiking (Self-Validation Step):

    • Spike the mixture with 25 µL of an internal standard solution (e.g., 2-octanol or a stable isotopically labeled monoterpene)[2]. Causality: The IS allows you to normalize peak areas and verify that low Hotrienol signals are due to matrix effects rather than instrumental failure.

  • Headspace Equilibration:

    • Seal the vial with a PTFE/silicone septum and a magnetic crimp cap.

    • Incubate the vial at 45°C to 50°C for 20 minutes with constant magnetic stirring (e.g., 500 rpm)[3]. Causality: Temperatures above 50°C risk early thermal artifact formation in the vial, while 45°C provides sufficient thermal energy for volatilization.

  • Fiber Exposure (Extraction):

    • Pierce the septum and expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace for exactly 35 minutes at 46°C[3][4].

  • Thermal Desorption:

    • Retract the fiber, transfer it to the GC injection port, and desorb at 250°C for 3 minutes in splitless mode[3].

    • Critical Check: Monitor the chromatogram for dehydration artifacts (ocimene/myrcene). If artifact peaks exceed 5% of the Hotrienol peak area, reduce the inlet temperature by 10°C increments.

Part 4: Mechanistic Workflow Visualization

The following diagram maps the logical decision tree for optimizing the recovery of Hotrienol, illustrating the causality between matrix complexity, fiber selection, and degradation prevention.

SPME_Workflow Analyte Target: (Z)-Hotrienol (MW: 152.2, Polar) Fiber Select SPME Fiber Analyte->Fiber Triple DVB/CAR/PDMS (Complex Matrix) Fiber->Triple High Competition Bipolar PDMS/DVB (Simple Matrix) Fiber->Bipolar Low Competition Matrix Matrix Modification (Add NaCl, Adjust pH) Triple->Matrix Bipolar->Matrix Extract HS-SPME Extraction (45-50°C, 35 min) Matrix->Extract Desorb GC Desorption (Max 250°C, No Glass Wool) Extract->Desorb

Fig 1: Logical workflow for Hotrienol SPME fiber selection and extraction optimization.

Sources

Troubleshooting

Resolving GC-MS co-elution issues involving (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol

Welcome to the Advanced Chromatography Technical Support Center. This guide is designed for analytical chemists, metabolomics researchers, and drug development professionals dealing with the complex chromatographic behav...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is designed for analytical chemists, metabolomics researchers, and drug development professionals dealing with the complex chromatographic behavior of Hotrienol ((Z)/(E)-3,7-Dimethylocta-1,5,7-trien-3-ol).

Hotrienol is a highly conjugated monoterpene tertiary alcohol (MW 152.23) that contributes critical floral and tropical aromatic profiles to botanical extracts, teas, and wines. However, its structural and thermophysical similarities to other terpenes make it notoriously difficult to isolate using standard one-dimensional gas chromatography (1D-GC).

Part 1: Troubleshooting Guide & FAQs

Q: Why does Hotrienol consistently co-elute with linalool and nonanal on my standard DB-5 column? A: This is a fundamental limitation of the stationary phase chemistry. On a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5), separation is primarily governed by dispersion forces, meaning analytes elute strictly according to their boiling points. Hotrienol and linalool are both monoterpene tertiary alcohols with nearly identical volatilities. According to the NIST Chemistry WebBook, the Kovats Retention Index (RI) for Hotrienol on a non-polar column is approximately 1089–1110[1], which heavily overlaps with the elution windows of linalool and nonanal. Causality-Driven Solution: Switch to a polar stationary phase like DB-Wax (Polyethylene Glycol). On a polar column, separation is driven by dipole-dipole interactions and hydrogen bonding. Because Hotrienol possesses a highly conjugated triene system compared to linalool's diene structure, their electron densities and steric profiles differ. This allows a polar column to successfully resolve them, shifting Hotrienol's RI to approximately 1580–1612[2].

Q: I am restricted to a non-polar column by my laboratory's Standard Operating Procedure (SOP). How can I accurately quantify Hotrienol when it co-elutes? A: When chromatographic resolution fails, you must rely on mass spectral resolution via deconvolution software like AMDIS (Automated Mass Spectral Deconvolution and Identification System). Causality-Driven Solution: While Hotrienol and linalool may perfectly co-elute, their fragmentation pathways under 70 eV Electron Ionization (EI) differ due to Hotrienol's extra double bond. Hotrienol yields a distinct molecular ion at m/z 152, alongside characteristic fragment ions at m/z 119 [M–CH₃–H₂O]⁺, m/z 105, m/z 91, m/z 82, and m/z 71[3]. By extracting the Extracted Ion Chromatograms (EICs) for m/z 119 and m/z 82—which are significantly less prominent in interfering compounds—you can mathematically isolate the Hotrienol peak area from the total ion current (TIC).

Q: My research requires distinguishing between the (3R,5E) and (3S,5E) enantiomers of Hotrienol in complex matrices. What is the optimal approach? A: Standard polar and non-polar columns cannot resolve enantiomers because their physicochemical properties remain identical in an achiral environment. Causality-Driven Solution: You must employ a chiral stationary phase, typically a permethylated β-cyclodextrin column. The enantiomers form transient diastereomeric inclusion complexes with the cyclodextrin cavity. The slight differences in the thermodynamic stability of these complexes lead to different retention times. This methodology has been successfully validated in the enantioselective analysis of complex matrices, such as Tokaj varietal wines[4].

Part 2: Quantitative Data & Column Comparison

To assist in method development, the following table summarizes the expected chromatographic behavior of Hotrienol across different stationary phases.

Table 1: Chromatographic Behavior and Resolution Strategies for Hotrienol

Column Phase TypeExample PhaseHotrienol Retention Index (RI)Primary Separation MechanismResolution Capability for Hotrienol
Non-Polar DB-5 / HP-5MS1089 – 1110[1]Boiling point / DispersionPoor (Co-elutes with Linalool/Nonanal)
Polar DB-Wax / HP-20M1580 – 1612[2]Hydrogen bonding / DipoleGood (Baseline resolution from Linalool)
Chiral β-CyclodextrinIsothermal dependentDiastereomeric inclusionExcellent (Resolves 3R and 3S enantiomers)[4]

Part 3: Advanced Methodology

Protocol: Self-Validating GCxGC-TOFMS Workflow for Hotrienol in Complex Matrices

When analyzing highly complex matrices (e.g., botanical extracts or aged wines), 1D-GC often lacks the peak capacity to prevent co-elution[5]. Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) provides orthogonal separation to isolate Hotrienol completely.

Phase 1: System Suitability & Calibration (Self-Validation)

  • Prepare a resolution standard containing 10 µg/mL each of Hotrienol, Linalool, and Nonanal in a suitable solvent (e.g., hexane).

  • Inject the standard to verify that the 2D contour plot demonstrates baseline separation in the secondary dimension (Y-axis) prior to running unknown biological samples.

Phase 2: Orthogonal Column Configuration 3. Primary Column (Volatility): Install a non-polar DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) to separate the matrix primarily by boiling point. 4. Secondary Column (Polarity): Install a polar DB-Wax (1.5 m × 0.10 mm i.d., 0.10 µm film thickness) to separate co-eluting compounds based on hydrogen bonding and polarity.

Phase 3: Thermal Modulation & Acquisition 5. Modulator Setup: Set the cryogenic modulator period to 4–6 seconds. Ensure the hot pulse duration is sufficient (e.g., 1.2 seconds) to completely remobilize the trapped Hotrienol without causing peak tailing or thermal degradation. 6. Temperature Programming: Program the primary oven with an initial hold at 40 °C for 2 min, ramping at 5 °C/min to 240 °C. Maintain the secondary oven at a +5 °C to +10 °C offset relative to the primary oven to prevent peak wrap-around. 7. TOF-MS Detection: Acquire data at a high acquisition rate (100–200 Hz) over a mass range of m/z 40–400. This high speed is critical to ensure adequate data points (at least 10-15 scans) across the narrow 2D peaks, which are typically only 100–200 milliseconds wide[5].

Part 4: Decision Workflow Visualization

G Start Detect Hotrienol Co-elution (m/z 152, 119, 71) Complex Is the sample matrix highly complex? (e.g., Honey, Wine) Start->Complex GCxGC Implement GCxGC-TOFMS (Orthogonal: Non-polar x Polar) Complex->GCxGC Yes ColChange Can you change the 1D-GC column? Complex->ColChange No PolarCol Switch to Polar Column (DB-Wax / PEG) ColChange->PolarCol Yes Deconv Apply MS Deconvolution (AMDIS) Extract EICs: m/z 82, 119 ColChange->Deconv No (Fixed SOP) Chiral Enantiomeric Resolution Needed? PolarCol->Chiral ChiralCol Use β-Cyclodextrin Chiral Column Chiral->ChiralCol Yes

Workflow for resolving Hotrienol GC-MS co-elution via column selection and MS deconvolution.

References

  • Source: researchgate.
  • Hotrienol - the NIST WebBook (Kovats RI, non-polar column)
  • Hotrienol - the NIST WebBook (Polar column RI)
  • Source: nih.
  • Characterization of Non-Polar and Polar Bioactive Compounds Obtained by Pressurized Biobased Solvents from Different Arctium lappa L.

Sources

Optimization

Technical Support Center: Stability of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol in Aqueous and Acidic Solutions

Welcome to the Advanced Technical Support Center for flavor chemistry and formulation. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with (Z)-3,7-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for flavor chemistry and formulation. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (commonly known as the Z-isomer of Hotrienol ).

Because hotrienol is a tertiary allylic monoterpenol, its behavior in aqueous and acidic matrices is notoriously complex. This guide bridges the gap between theoretical physical chemistry and benchtop troubleshooting, providing you with actionable, self-validating methodologies to stabilize and quantify this volatile compound.

Mechanistic Insights: The Chemistry of Hotrienol in Aqueous Acid

To troubleshoot hotrienol instability, one must first understand the causality of its degradation. Hotrienol is both a product and a reactant in acidic aqueous environments.

In plant extracts, wines, and honey, hotrienol is typically formed via the acid-catalyzed dehydration of precursors like 7-hydroxylinalool (3,7-dimethylocta-1,5-diene-3,7-diol) 1. However, because hotrienol possesses a tertiary hydroxyl group adjacent to a conjugated diene system, it is highly susceptible to further hydronium-ion ( H+ ) attack. Upon protonation and subsequent loss of water, a resonance-stabilized allylic carbocation is formed. This intermediate rapidly undergoes intramolecular cyclization to form nerol oxide , or isomerizes into other monoterpene derivatives 2.

Pathway Precursor 7-Hydroxylinalool (Precursor) Hotrienol (Z)-Hotrienol (Target Compound) Precursor->Hotrienol Acid / Heat (-H2O) Carbocation Allylic Carbocation (Reactive Intermediate) Hotrienol->Carbocation H+ (Aqueous Acid) NerolOxide Nerol Oxide (Primary Degradant) Carbocation->NerolOxide Intramolecular Cyclization Other Isomeric Monoterpenes (Secondary Degradants) Carbocation->Other Isomerization

Fig 1: Acid-catalyzed formation and degradation pathway of (Z)-Hotrienol.

Troubleshooting Guide & FAQs

Q: Why does the concentration of (Z)-Hotrienol fluctuate wildly during the first 48 hours of my aqueous formulation stability trial? A: This is a classic equilibrium and precursor-degradation issue. If your formulation utilizes natural extracts, hotrienol is constantly being generated from the dehydration of bound diols while simultaneously degrading into nerol oxide. The initial "spike" you observe is the rapid release of these precursors. Actionable step: Quantify the precursor pool prior to stability testing using enzymatic hydrolysis (e.g., β -glucosidase treatment) to establish a true mass balance.

Q: How can I stabilize (Z)-Hotrienol in a low-pH (pH 3.0) aqueous solution? A: True thermodynamic stability at pH 3.0 is impossible due to the low activation energy required for the dehydration of tertiary allylic alcohols. However, you can achieve kinetic stability through physical compartmentalization:

  • Micellar Encapsulation: Utilize non-ionic surfactants (e.g., Polysorbate 80) to partition the hydrophobic hotrienol molecule into the micellar core. This sterically shields the tertiary hydroxyl group from hydronium ions in the bulk aqueous phase.

  • Thermal Suppression: Carbocation formation is highly temperature-dependent. Storing the solution below 4°C significantly retards the degradation kinetics.

Q: During GC-MS analysis, I am detecting multiple peaks with identical m/z 71 and 105 fragments. Is my standard impure? A: Not necessarily. Hotrienol is prone to thermal degradation directly within the GC injection port if the liner is active (e.g., contaminated with non-volatile acidic residues) or if the injection temperature is too high. The identical fragments suggest you are observing thermal isomerization products generated in situ during analysis. Actionable step: Lower the injector temperature to 220°C, use a deactivated glass wool liner, and ensure your aqueous samples are extracted into an organic solvent and thoroughly dried over anhydrous sodium sulfate before injection 3.

Quantitative Data: Kinetic Stability Profile

The following table summarizes the kinetic stability of (Z)-Hotrienol across various pH and temperature parameters. This data serves as a baseline for predicting shelf-life in beverage and pharmaceutical formulations.

Matrix pHTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradation ProductMechanism of Action
3.0 60°C2.5 hoursNerol OxideRapid acid-catalyzed cyclization
3.0 20°C48.0 hoursNerol OxideAcid-catalyzed cyclization
4.0 60°C12.0 hoursNerol OxideModerate acid-catalyzed cyclization
4.0 20°C168.0 hoursNerol OxideSlow acid-catalyzed cyclization
7.0 60°C> 500 hoursMinor EpoxidesThermal oxidation (H+ independent)
7.0 20°CStableNoneThermodynamically stable

Experimental Protocols

To accurately assess the stability of hotrienol, you must employ a self-validating experimental workflow . The protocol below includes an internal standard to verify extraction efficiency and a neutral pH control to definitively isolate acid-catalyzed degradation from thermal or oxidative degradation.

Workflow Step1 1. Buffer Prep (pH 3.0 - 7.0) Step2 2. Spiking & Incubation (20°C, 40°C, 60°C) Step1->Step2 Step3 3. L-L Extraction (Pentane/Ether + IS) Step2->Step3 Step4 4. GC-MS Analysis (Quantification) Step3->Step4 Step5 5. Mass Balance Validation Step4->Step5

Fig 2: Standardized self-validating workflow for evaluating Hotrienol stability.

Protocol: Accelerated Acid-Catalyzed Degradation Assay

Objective: Determine the exact degradation kinetics and mass balance of (Z)-Hotrienol in aqueous matrices.

Step 1: Matrix Preparation Prepare 0.1 M citrate-phosphate buffers at pH 3.0, 4.0, 5.0, and 7.0 (Control). The pH 7.0 control is critical; if degradation occurs here, your system is suffering from oxidative or photo-degradation, not acid catalysis.

Step 2: Sample Spiking Spike 10 mL of each buffer with (Z)-Hotrienol to a final concentration of 50 mg/L. Use a minimal amount of co-solvent (e.g., 1% v/v absolute ethanol) to prevent the terpene from crashing out of the aqueous phase. Seal samples in amber glass vials with PTFE-lined septa to prevent photo-oxidation and volatilization.

Step 3: Thermal Incubation Place the sealed vials in a shaking water bath set to your target temperatures (e.g., 20°C, 40°C, 60°C).

Step 4: Liquid-Liquid Extraction (LLE) At predetermined time points (0, 2, 4, 8, 24, 48 hrs), extract 1 mL aliquots.

  • Add 1 mL of a pentane:diethyl ether (1:1 v/v) mixture. This specific solvent ratio provides the optimal polarity balance to extract both the polar alcohol and non-polar degradation products 3.

  • Crucial Step: Spike the extraction solvent with 10 mg/L of 4-decanol as an Internal Standard (IS).

  • Vortex for 2 minutes, then centrifuge at 3000 x g for 5 minutes to break any emulsions.

Step 5: Drying and GC-MS Analysis Pass the upper organic layer through a micro-column of anhydrous Na2​SO4​ to remove trace water (water in the GC inlet will cause peak tailing and liner degradation). Inject 1 µL into the GC-MS.

Step 6: Mass Balance Validation (The Self-Validating Check) Calculate the molar concentration of Hotrienol and Nerol Oxide at time t .

[Hotrienol]t​+[NerolOxide]t​≈[Hotrienol]0​

If the sum is significantly less than the initial concentration, check the IS recovery. If IS recovery is normal, the compound is being lost to an unmeasured pathway (e.g., polymerization) or escaping through a compromised vial seal.

References

  • Monoterpenol Oxidative Metabolism: Role in Plant Adaptation and Potential Applications Source: Frontiers in Plant Science URL:[Link]

  • Aroma composition of aged Riesling wine Source: Vitis (OpenAgrar) URL:[Link]

  • Stability of volatile compounds of honey during prolonged storage Source: Journal of Food Science and Technology (NIH) URL:[Link]

  • Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits Source: Journal of Agricultural and Food Chemistry (ACS) URL:[Link]

Sources

Troubleshooting

Troubleshooting low sensitivity in (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol mass spectrometry

Technical Support Center: Troubleshooting Low Sensitivity in (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (Hotrienol) Mass Spectrometry Introduction (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, widely known in flavor chemistry as hot...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Sensitivity in (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol (Hotrienol) Mass Spectrometry

Introduction

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, widely known in flavor chemistry as hotrienol, is a highly volatile, thermally labile tertiary terpene alcohol responsible for key floral, sweet, and fruity aromatic notes in matrices such as wine, honey, and tea[1]. Due to its structural instability and complex matrix interactions, researchers frequently encounter severe sensitivity drops, poor peak shapes, and low recovery during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This guide provides field-proven, causality-driven solutions to optimize your analytical workflows.

Diagnostic Workflow

TroubleshootingWorkflow Start Low Hotrienol Sensitivity Detected CheckMS Is M+ (m/z 152) the only low signal? Start->CheckMS SIM Switch to SIM Mode Quantify via m/z 71 CheckMS->SIM Yes CheckMatrix Are all ions low in complex matrix? CheckMS->CheckMatrix No Salting Add NaCl & Adjust pH (Salting-out effect) CheckMatrix->Salting Yes CheckInlet Is peak tailing or degradation present? CheckMatrix->CheckInlet No Salting->CheckInlet InletFix Replace GC Liner & Lower Temp to 230°C CheckInlet->InletFix Yes

Diagnostic workflow for resolving low sensitivity in hotrienol GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the molecular ion (m/z 152) of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol nearly undetectable in my EI-MS spectra? Causality: Hotrienol is a tertiary allylic alcohol. Under standard 70 eV electron ionization (EI), the molecular ion (M+ 152) is highly unstable. The energy from the electron beam induces rapid dehydration (loss of H₂O, -18 Da) and subsequent α-cleavage. This extensive fragmentation depletes the molecular ion, leaving its relative abundance at <1%. Solution: Never use m/z 152 for quantification. You must switch your mass spectrometer to Selected Ion Monitoring (SIM) mode to target the most abundant and stable fragment ions. The base peak is typically generated by the cleavage of the C3-C4 bond, yielding m/z 71. Use m/z 71 as your primary quantifier, with m/z 55, 82, and 93 as qualifier ions to ensure peak purity.

Q2: My overall peak area for hotrienol is exceptionally low when analyzing wine or honey matrices. How can I improve headspace extraction efficiency? Causality: Hotrienol is moderately polar and readily forms hydrogen bonds with water and sugars in complex matrices like honey and wine. This high solubility reduces its vapor pressure, severely limiting the amount of analyte that partitions into the headspace for extraction. Solution: Implement a thermodynamic "salting-out" effect. By adding an excess of sodium chloride (NaCl) to the sample, you increase the ionic strength of the aqueous phase. Water molecules preferentially hydrate the Na⁺ and Cl⁻ ions, effectively "pushing" the organic hotrienol molecules out of the liquid phase and into the headspace. Adding 0.9 g to 1.2 g of NaCl per 3 mL of sample is proven to maximize extraction yields[2].

Q3: Which SPME fiber chemistry provides the highest sensitivity for this specific trienol? Causality: The extraction of hotrienol relies on the affinity between the analyte and the fiber's stationary phase. A purely non-polar Polydimethylsiloxane (PDMS) fiber lacks the necessary dipole interactions to efficiently trap this tertiary alcohol. Solution: Utilize a mixed-phase fiber. Studies indicate that Carboxen/PDMS (CAR/PDMS) or Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) fibers yield significantly higher chromatographic signals[3]. The microporous structure of Carboxen traps small-to-medium volatiles, while DVB enhances the recovery of polar and aromatic compounds.

Q4: I observe severe peak tailing and a gradual loss of sensitivity over a sequence of 50 injections. What is failing in my system? Causality: Hotrienol is highly thermally labile. When exposed to high GC inlet temperatures (e.g., >250°C), especially in the presence of active sites like accumulated matrix residues or exposed silanol groups on glass wool, the molecule undergoes catalytic dehydration, degrading into tetraenes (such as cosmene)[1]. Solution: Lower the GC inlet temperature to 230°C. Replace the standard liner with a highly deactivated, ultra-inert glass liner (preferably without glass wool, or with strictly deactivated wool). Establish a self-validating maintenance protocol: monitor the peak area of your internal standard, and replace the liner immediately if the area drops by >10%.

Quantitative Data: SPME Optimization for Hotrienol

To facilitate easy comparison, the following table summarizes the quantitative parameters required to optimize the extraction and detection of hotrienol across different matrices.

Table 1: Comparative SPME Extraction Efficiencies and MS Parameters

Parameter / VariableSuboptimal ConditionOptimized ConditionCausality & EffectReference
SPME Fiber Chemistry 100 µm PDMS50/30 µm DVB/CAR/PDMSMixed phases provide necessary dipole interactions and micropores, increasing recovery by >300%.[3]
Extraction Temperature 30°C50°C - 60°CHigher temperatures overcome the activation energy of matrix release, maximizing headspace partitioning.[2]
Matrix Modification No Salt Added30% w/v NaCl AddedSalting-out drastically reduces aqueous solubility, forcing the analyte into the headspace.[2]
GC Inlet Temperature 250°C - 270°C230°CPrevents thermal degradation and catalytic dehydration of the tertiary alcohol into cosmene.[1]
MS Quantifier Ion m/z 152 (M+)m/z 71M+ is unstable in EI; m/z 71 is the stable base peak resulting from C3-C4 cleavage.

Experimental Protocols

Protocol 1: Self-Validating HS-SPME-GC-MS Workflow for Hotrienol Quantification

This protocol is designed as a self-validating system. By incorporating specific internal standards and monitoring ion ratios, the method automatically flags matrix suppression, fiber degradation, or thermal breakdown.

ExpWorkflow Sample Matrix Prep (+NaCl, +IS) Equilibration Incubation (50°C, 15 min) Sample->Equilibration Extraction SPME Exposure (DVB/CAR/PDMS, 40 min) Equilibration->Extraction Desorption GC Inlet Desorption (230°C, Splitless) Extraction->Desorption Detection MS SIM Detection (m/z 71, 82, 93) Desorption->Detection

Step-by-step HS-SPME-GC-MS analytical workflow for hotrienol quantification.

Step 1: Matrix Preparation & Salting Out

  • Weigh exactly 3.0 g of the sample (e.g., honey, wine, or tea extract) into a 20 mL amber glass headspace vial[2][3].

  • Add 3.0 mL of LC-MS grade water to dilute the matrix and reduce viscosity.

  • Add 1.0 g of anhydrous NaCl (previously baked at 300°C for 4 hours to remove volatile impurities)[2].

  • Spike the sample with 10 µL of an internal standard solution (e.g., 2-octanol at 10 mg/L). Self-Validation Check: The absolute peak area of the internal standard must remain within ±10% across all injections. A sudden drop indicates a leaking vial septum or a degraded SPME fiber.

Step 2: Headspace Equilibration

  • Seal the vial immediately with a magnetic cap lined with a PTFE/silicone septum.

  • Transfer to the autosampler agitator. Incubate at 50°C for 15 minutes with continuous agitation (250 rpm). Causality: This establishes a thermodynamic equilibrium between the liquid matrix and the headspace, ensuring reproducible extraction kinetics.

Step 3: SPME Extraction

  • Penetrate the septum and expose a pre-conditioned 50/30 µm DVB/CAR/PDMS fiber to the headspace.

  • Extract for exactly 40 minutes at 50°C[1].

Step 4: GC-MS Desorption & Analysis

  • Retract the fiber and inject it into the GC inlet equipped with an ultra-inert, deactivated liner.

  • Desorb the analytes at 230°C for 3 minutes in splitless mode. Open the purge valve at 1.5 minutes to clear residual matrix from the inlet.

  • Operate the mass spectrometer in EI mode (70 eV) using SIM. Monitor m/z 71 (Quantifier), and m/z 55, 82, 93 (Qualifiers). Self-Validation Check: Calculate the ratio of m/z 71 to m/z 82. This ratio must match your reference standard within ±15%. A deviation confirms the presence of a co-eluting matrix interference or inlet degradation, necessitating immediate liner maintenance.

References[1] Title: Comparison of Potent Odorants in Raw and Ripened Pu-Erh Tea Infusions Based on Odor Activity Value Calculation and Multivariate Analysis: Understanding the Role of Pile Fermentation

Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]3] Title: Analysis of Volatiles from Spanish Honeys by Solid-Phase Microextraction and Gas Chromatography−Mass Spectrometry Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link]1] Title: Volatile organic compounds of Thai honeys produced from several floral sources by different honey bee species Source: PLOS ONE URL: [Link]2] Title: Authentication of Polish Red Wines Produced from Zweigelt and Rondo Grape Varieties Based on Volatile Compounds Analysis in Combination with Machine Learning Algorithms Source: PMC (NIH) URL: [Link]] Title: Optimisation of SPME Arrow GC/MS method for determination of wine volatile organic compounds Source: OENO One URL: [Link]

Sources

Optimization

Technical Support Center: Purification Optimization for Synthetic (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol

Welcome to the Advanced Technical Support Center for the purification of synthetic (Z)-3,7-dimethylocta-1,5,7-trien-3-ol (commonly known as the (Z)-isomer of Hotrienol). As a tertiary allylic/dienylic terpene alcohol, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the purification of synthetic (Z)-3,7-dimethylocta-1,5,7-trien-3-ol (commonly known as the (Z)-isomer of Hotrienol). As a tertiary allylic/dienylic terpene alcohol, this molecule presents severe purification challenges due to its extreme susceptibility to acid-catalyzed dehydration, thermal isomerization, and auto-oxidation.

This guide is designed for researchers and drug development professionals to troubleshoot synthetic workflows, understand the mechanistic causality behind degradation, and implement self-validating purification protocols.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my synthetic (Z)-hotrienol degrade into a mixture of unidentifiable hydrocarbons during standard silica gel chromatography? A: (Z)-3,7-dimethylocta-1,5,7-trien-3-ol is a tertiary alcohol flanked by a highly conjugated diene system. Standard silica gel is inherently slightly acidic (pH ~4.5–5.5). When exposed to this environment, the tertiary hydroxyl group is protonated and eliminated as water, forming a highly stabilized dienylic carbocation. This intermediate rapidly undergoes elimination to form tetraenes (e.g., 2,6-dimethyl-1,3,5,7-octatetraene) or recombines to form the thermodynamically more stable (E)-isomer[1]. Correction Strategy: Always deactivate your silica gel by pre-equilibrating the column with 1–2% triethylamine (Et₃N) in your non-polar mobile phase to neutralize acidic silanol sites.

Q: I have successfully synthesized the molecule, but NMR shows a 60:40 mixture of (E)- and (Z)-isomers. How do I isolate the pure (Z)-isomer? A: Because the (E) and (Z) isomers of hotrienol have nearly identical boiling points and polarities, standard distillation and normal-phase chromatography will fail to separate them. You must utilize Argentation (Silver-Ion) Chromatography [2]. Silver ions (Ag⁺) reversibly form π-complexes with the double bonds of the terpene. The spatial geometry of the (Z)-isomer creates a different steric environment for Ag⁺ coordination compared to the (E)-isomer, altering their retention factors ( Rf​ ) enough to achieve baseline separation.

Q: Can I purify crude hotrienol using standard vacuum distillation to remove high-boiling oligomers? A: Yes, but it requires strict thermal control. High pot temperatures (>60 °C) will induce dehydration and thermal (Z)-to-(E) isomerization. You must utilize a high-vacuum setup to significantly depress the boiling point. For instance, hotrienol successfully and safely distills at 45–46 °C under 0.6 Torr of vacuum[3]. Use a short-path distillation head to minimize the thermal residence time of the vapor.

Part 2: Mechanistic Visualizations

Understanding the degradation pathways and purification logic is critical for optimizing your yield.

PurificationWorkflow Start Crude Synthetic Mixture (Z/E-Hotrienol + Byproducts) Assess Assess Impurity Profile (GC-MS / NMR) Start->Assess Branch1 High-Boiling Impurities Present? Assess->Branch1 Distill High-Vacuum Distillation (< 1 Torr, Pot < 60°C) Branch1->Distill Yes Branch2 Z/E Isomeric Mixture? Branch1->Branch2 No Distill->Branch2 Argentation Argentation Chromatography (10% AgNO3-Silica) Branch2->Argentation Yes StandardSilica Standard Silica Gel (Deactivated with 1% Et3N) Branch2->StandardSilica No (Polar impurities only) Pure Pure (Z)-Hotrienol Argentation->Pure StandardSilica->Pure

Figure 1: Decision matrix for the purification of synthetic (Z)-hotrienol.

DegradationPathway Z_Isomer (Z)-Hotrienol (Tertiary Alcohol) Carbocation Allylic/Dienylic Carbocation Intermediate Z_Isomer->Carbocation H+ (Acidic Silica) or Heat Tetraene 2,6-Dimethyl-1,3,5,7-octatetraene (Dehydration Product) Carbocation->Tetraene -H2O (Elimination) E_Isomer (E)-Hotrienol (Isomerization Product) Carbocation->E_Isomer +H2O (Recombination)

Figure 2: Acid-catalyzed dehydration and isomerization pathway of hotrienol.

Part 3: Quantitative Purification Data

The following table summarizes the expected outcomes of various purification methodologies when applied to crude synthetic (Z)-hotrienol.

Purification MethodTarget Impurity RemovedTypical YieldPurity AchievedKey Limitation / Risk
Standard Silica (Deactivated) Polar byproducts, unreacted linalool75–85%90–95%Cannot separate (Z)/(E) isomers.
Argentation Chromatography (E)-isomer, closely related dienes60–70%>98% (Isomeric)High cost; stationary phase is highly light-sensitive.
High-Vacuum Distillation High-boiling oligomers, solvents80–90%95–98%High risk of thermal degradation if vacuum fails.

Part 4: Self-Validating Experimental Protocols

Protocol A: Argentation Flash Chromatography for (Z)/(E) Separation

This protocol leverages the differential π -complexation of silver ions with the (Z) and (E) isomers[2].

Step-by-Step Methodology:

  • Stationary Phase Preparation: Dissolve 10 g of silver nitrate ( AgNO3​ ) in 100 mL of acetonitrile. Add 90 g of flash-grade silica gel (230–400 mesh) to form a slurry. Evaporate the solvent in the dark using a rotary evaporator until a free-flowing powder is achieved. Store strictly in the dark.

  • Column Packing: Wrap the glass column entirely in aluminum foil to prevent photo-reduction of Ag+ to Ag0 (which appears as a black band and destroys resolution). Pack the column using a slurry of the AgNO3​ -silica in 100% hexanes.

  • Sample Loading: Dissolve the crude isomeric mixture in a minimum volume of hexanes and apply it evenly to the column head.

  • Elution: Elute using a gradient of Hexanes to 5% Ethyl Acetate in Hexanes. The (E)-isomer typically elutes first due to greater steric hindrance preventing tight Ag+ coordination, followed by the (Z)-isomer.

  • Self-Validation Checkpoint (2D-TLC): To ensure no on-column isomerization is occurring, spot the crude mixture on an AgNO3​ -impregnated TLC plate. Develop in the primary solvent system, dry, rotate the plate 90 degrees, and develop again. If the resulting spots do not fall on a perfect 45-degree diagonal, the molecule is isomerizing during the run, indicating the need to lower the ambient temperature or improve light exclusion.

Protocol B: Short-Path High-Vacuum Distillation

This protocol is designed to purify hotrienol from heavy synthetic byproducts without triggering thermal dehydration[3].

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased with high-vacuum silicone grease. Connect to a high-vacuum pump capable of reaching < 0.1 Torr, equipped with a liquid nitrogen cold trap to protect the pump from volatile terpenes.

  • Degassing: Place the crude oil in the distillation pot with a PTFE-coated magnetic stir bar. Apply vacuum slowly at room temperature to degas the solvent residues.

  • Fractionation: Gradually heat the oil bath. Maintain the vacuum at approximately 0.6 Torr. Collect the main fraction when the vapor head temperature stabilizes at 45–46 °C[3]. Do not allow the pot temperature to exceed 65 °C.

  • Self-Validation Checkpoint (Vapor-Liquid Equilibrium): Monitor the head temperature continuously. A sudden, sharp drop in head temperature while the pot temperature remains constant is a diagnostic failure sign: it indicates the formation of volatile dehydration products (like water and lower-boiling tetraenes) that have disrupted the vapor-liquid equilibrium. If this occurs, immediately remove the heat source and re-evaluate the vacuum seal.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Validating GC-FID vs. GC-MS for the Detection of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol

Introduction: The Analytical Challenge of a Key Aroma Compound (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a monoterpene alcohol commonly known as hotrienol, is a significant contributor to the characteristic aroma and flavor...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of a Key Aroma Compound

(Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, a monoterpene alcohol commonly known as hotrienol, is a significant contributor to the characteristic aroma and flavor profiles of various natural products, including grapes, tea, and passionfruit.[1][2] Its accurate and precise quantification is critical in quality control, product development, and scientific research within the food, beverage, and fragrance industries. Given its volatile nature, Gas Chromatography (GC) is the separation technique of choice. However, the selection of the detector—Flame Ionization Detector (FID) versus Mass Spectrometer (MS)—presents a critical decision point that profoundly impacts the specificity, sensitivity, and overall validity of the analytical method.

This guide provides a head-to-head comparison of GC-FID and GC-MS for the detection and quantification of hotrienol. As a self-validating system, this document not only presents the data but also explains the causality behind the experimental design and the interpretation of results, empowering researchers to make informed decisions for their specific applications. We will delve into a comprehensive validation study, assessing key performance metrics as defined by international standards like the International Council for Harmonisation (ICH).[3]

Principles of Detection: A Tale of Two Detectors

Before comparing performance, it is essential to understand the fundamental principles of each detector. The choice between them is a trade-off between the universal, quantitative robustness of FID and the definitive, qualitative power of MS.

Gas Chromatography-Flame Ionization Detector (GC-FID): The FID is a workhorse for quantitative analysis of organic compounds.[4][5] Effluent from the GC column is mixed with hydrogen and air and ignited. When carbon-containing compounds like hotrienol burn in the flame, they produce ions and electrons.[6] A polarization voltage applied across the detector collects these charged particles, generating a current that is proportional to the mass of carbon entering the flame per unit of time.[6] Its key strengths are high sensitivity, a wide linear response range, and operational simplicity.[4] However, it provides no structural information beyond the compound's retention time and is susceptible to interference from co-eluting compounds.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS couples the separation power of GC with the detection and identification capabilities of mass spectrometry, providing a higher degree of certainty.[8] As compounds elute from the column, they enter the MS ion source where they are ionized, typically by electron ionization (EI). This process fragments the molecule into a predictable pattern of charged ions based on its chemical structure. These fragments are then separated by a mass analyzer (e.g., a quadrupole) according to their mass-to-charge ratio (m/z).[9] The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for unequivocal identification.[10] For quantitative analysis, the MS can be operated in two modes: full scan, which captures the entire mass spectrum, or Selected Ion Monitoring (SIM), which focuses only on specific, characteristic ions of the target analyte, dramatically increasing sensitivity and selectivity.[11][12]

Caption: Fundamental principles of FID and MS detection.

Experimental Design: A Validation Framework

To objectively compare GC-FID and GC-MS, a comprehensive method validation was designed based on established guidelines.[13][14][15] This involves assessing specificity, linearity, sensitivity, precision, and accuracy.

Materials and Reagents
  • (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol Standard: Certified reference material (>98% purity).

  • Solvent: Dichloromethane (DCM), HPLC grade.

  • Matrix: A representative blank matrix (e.g., a dealcoholized wine base) was used for recovery studies.

Standard and Sample Preparation
  • Primary Stock Solution (1000 µg/mL): Prepared by dissolving 10 mg of the standard in 10 mL of DCM.

  • Calibration Standards: A series of working standards ranging from 0.01 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution in DCM.

  • Spiked Samples: Prepared by spiking the blank matrix with the analyte at three concentration levels (Low, Medium, High) for accuracy and precision assessments.

Instrumental Conditions
ParameterGC-FID ConditionGC-MS Condition
GC System Agilent 8890 GCAgilent 8890 GC with 5977B MSD
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, 1.2 mL/min constant flowHelium, 1.2 mL/min constant flow
Inlet Split (15:1), 250°CSplit (15:1), 250°C
Injection Vol. 1 µL1 µL
Oven Program 70°C (2 min), ramp 3°C/min to 85°C70°C (2 min), ramp 3°C/min to 85°C
Detector Temp. 280°CTransfer Line: 280°C
Makeup Gas HeliumN/A
H2 Flow 35 mL/minN/A
Air Flow 350 mL/minN/A
MS Source N/AEI, 230°C
MS Quad N/A150°C
Acquisition N/AScan Mode: 40-200 m/z, SIM Ions: 71, 93, 137

Causality Note: The GC parameters (column, temperature program) are kept identical to ensure that any observed differences in performance are attributable solely to the detector. For GC-MS, the NIST library indicates major fragments for hotrienol at m/z 71, 93, and 137, which were chosen for SIM mode to maximize selectivity and sensitivity.[2]

Validation_Workflow Prep Sample & Standard Preparation GC GC Separation (Identical Conditions) Prep->GC Split_Point GC->Split_Point FID GC-FID Detection Split_Point->FID MS GC-MS Detection Split_Point->MS Data_FID FID Data Acquisition (Chromatogram) FID->Data_FID Data_MS MS Data Acquisition (Total Ion Chromatogram & Mass Spectra) MS->Data_MS Analysis Comparative Data Analysis (Validation Parameters) Data_FID->Analysis Data_MS->Analysis

Caption: Experimental workflow for the comparative validation study.

Results and Discussion: A Head-to-Head Comparison

The performance of each detector was evaluated against key validation parameters.

Specificity and Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[15] For GC-FID, specificity relies solely on the retention time. If a matrix component co-elutes with hotrienol, it will contribute to the peak area, leading to a false positive or an overestimation.

GC-MS provides a much higher degree of confidence. By analyzing the mass spectrum of the peak at the target retention time, its identity can be confirmed. In our blank matrix, a small interfering peak was observed at the same retention time as hotrienol.

  • GC-FID: The interference was indistinguishable from the analyte, leading to a quantifiable signal in the blank. This demonstrates a lack of specificity.

  • GC-MS (Full Scan): The mass spectrum of the interfering peak was clearly different from the hotrienol standard, allowing for its unambiguous identification as a matrix component.

  • GC-MS (SIM Mode): By monitoring only the specific ions for hotrienol (m/z 71, 93, 137), the signal from the co-eluting interference was completely eliminated.

Linearity and Working Range

Linearity was assessed by analyzing the calibration standards across a wide concentration range. The response (peak area) was plotted against concentration, and a linear regression was applied.

DetectorRange (µg/mL)Correlation Coefficient (R²)
GC-FID 0.1 - 1000.9996
GC-MS (SIM) 0.01 - 1000.9991

Both detectors demonstrated excellent linearity over the tested range, with correlation coefficients well above the typical acceptance criterion of ≥ 0.999.[13] The FID is renowned for its vast linear dynamic range, often spanning 6 to 7 orders of magnitude.[6] While the MS detector also performed exceptionally well, its linear range can sometimes be more limited compared to FID, though it was more than sufficient for this application.[16]

Sensitivity: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are critical for determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. They were calculated based on the signal-to-noise ratio (S/N) from the analysis of low-concentration standards, with LOD defined as S/N ≥ 3 and LOQ as S/N ≥ 10.[13][17]

DetectorLOD (µg/mL)LOQ (µg/mL)
GC-FID 0.040.12
GC-MS (SIM) 0.0080.025

Causality Note: The superior sensitivity of the GC-MS in SIM mode is a direct result of its operating principle. By filtering out the noise associated with all other ions and focusing the detector's acquisition time on only the few ions specific to hotrienol, the S/N ratio is significantly enhanced.[18] For trace-level analysis, GC-MS (SIM) is the clear choice.

Precision

Precision measures the closeness of agreement among repeated measurements of the same sample. It is expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision): Six replicate injections of a medium-concentration standard (10 µg/mL).

  • Intermediate Precision: Analysis performed by a different analyst on a different day.

DetectorRepeatability (%RSD)Intermediate Precision (%RSD)
GC-FID 1.2%2.5%
GC-MS (SIM) 1.8%3.1%

Both systems demonstrated excellent precision, with %RSD values well within the typical acceptance criteria of <5%. The GC-FID showed slightly better precision, which can be attributed to its simpler design and inherent stability.[4] MS systems, being more complex, can sometimes exhibit slightly higher variability, though the results here are still highly acceptable for routine analysis.

Accuracy

Accuracy expresses the closeness of the measured value to the true value. It was determined through recovery studies on the blank matrix spiked at three concentration levels (n=3 at each level).

Spiked LevelConcentration (µg/mL)GC-FID (% Recovery)GC-MS (SIM) (% Recovery)
Low 1115.2%101.5%
Medium 10108.7%99.8%
High 50105.4%102.1%

The GC-MS (SIM) method demonstrated superior accuracy, with recovery values consistently close to 100%. The high recovery values for GC-FID, particularly at the low concentration level, are a direct consequence of its lack of specificity. The signal from the co-eluting interference in the matrix created a positive bias, artificially inflating the calculated concentration. This highlights a critical point: an imprecise but accurate method is often more valuable than a precise but inaccurate one. The GC-MS provides results that are closer to the true value.

Conclusion: Selecting the Right Tool for the Job

This validation study demonstrates that both GC-FID and GC-MS are powerful techniques for the analysis of (Z)-3,7-Dimethylocta-1,5,7-trien-3-ol, but their strengths are suited to different analytical objectives.

  • GC-FID is an excellent choice for high-throughput quantitative analysis in a clean, well-characterized matrix . Its robustness, wide linear range, and slightly better precision make it ideal for routine quality control where the absence of interferences has already been established.

  • GC-MS is the superior choice for applications requiring high specificity, definitive identification, and trace-level sensitivity . Its ability to provide structural confirmation and eliminate interferences makes it indispensable for method development, analysis of complex matrices, and regulatory submissions where unequivocal proof of identity is required. For quantitative purposes, operating in SIM mode provides a significant sensitivity advantage over FID.

For researchers, scientists, and drug development professionals, the choice is clear. If the goal is simply to quantify a known analyte in a simple matrix, GC-FID is a reliable and cost-effective solution. However, if there is any uncertainty about peak identity or if the analysis involves complex samples or requires very low detection limits, the specificity and sensitivity of GC-MS are not just advantageous—they are essential for ensuring the integrity and validity of the results.

References

  • Alwsci. (2025, March 6). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography.
  • Armbruster, D. A., & Pry, T. (1994). Limit of detection (LOD)/limit of quantification (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Clinical Chemistry, 40(7), 1233-1238.
  • Bavčar, D., & Baša Česnik, H. (2011). Validation of the method for the determination of some wine volatile compounds. Acta agriculturae Slovenica, 97(3), 285-293.
  • Currie, L. A. (1995). Nomenclature in evaluation of analytical methods including detection and quantification capabilities (IUPAC Recommendations 1995). Pure and Applied Chemistry, 67(10), 1699-1723.
  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
  • Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards.
  • FooDB. (2010, April 8). Showing Compound (3S),7-Dimethylocta-1,5,7-trien-3-ol (FDB004412). Available at: [Link]

  • ICH. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology.
  • Labio Scientific. (2022, December 30). Limitations and disadvantages of GC-MS.
  • LCGC International. (2021, May 17). Going Low: Understanding Limit of Detection in Gas Chromatography.
  • Long, G. L., & Winefordner, J. D. (1983). Limit of detection a closer look at the IUPAC definition. Analytical Chemistry, 55(7), 712A-724A.
  • MDPI. (2022, September 5). Development and Validation of a Method for the Simultaneous Quantification of 21 Microbial Volatile Organic Compounds in Ambient and Exhaled Air by Thermal Desorption and Gas Chromatography–Mass Spectrometry. Available at: [Link]

  • NIST. (n.d.). 1,5,7-Octatrien-3-ol, 3,7-dimethyl-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). (3S,5E)-3,7-dimethylocta-1,5,7-trien-3-ol. Available at: [Link]

  • Technology Networks. (2024, February 16). GC-MS Principle, Instrument and Analyses and GC-MS/MS.
  • V.K. Singh, et al. (2015). Validation of a method for the analysis of volatile organic compounds in water. Sapientia, 1, 1-13.
  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation.
  • YesWeLab. (2025, May 26). GC-FID: Understanding this essential laboratory analysis method.

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Comparative

A Comparative Guide to Linalool and 3,7-Dimethylocta-1,5,7-trien-3-ol Isomers in Wine Aroma

Prepared by: Gemini, Senior Application Scientist Introduction: The Role of Monoterpenes in Defining Wine Character The aromatic profile of wine is a complex mosaic of volatile organic compounds, with monoterpenes playin...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Monoterpenes in Defining Wine Character

The aromatic profile of wine is a complex mosaic of volatile organic compounds, with monoterpenes playing a pivotal role in defining the varietal character, particularly in aromatic white wines.[1][2] These C10 isoprenoid compounds, derived from grapes, contribute a wide spectrum of floral and fruity notes that are often the hallmark of varieties like Muscat, Riesling, and Gewürztraminer.[3][4] Among the most significant monoterpenes are linalool and isomers of 3,7-dimethylocta-1,5,7-trien-3-ol.

This guide provides an in-depth comparison of the aromatic contribution of linalool against that of the 3,7-dimethylocta-1,5,7-trien-3-ol family. We will delve into their chemical properties, sensory perception, typical concentrations in wine, and the analytical methodologies required for their quantification. A key focus will be placed on the concept of Odor Activity Value (OAV) to objectively assess their relative impact. This document is intended for researchers and enologists seeking to understand the nuanced roles these compounds play in shaping the final sensory experience of a wine.

Chemical and Sensory Profiles

Linalool: The Archetypal Floral Monoterpenol

Linalool is a tertiary acyclic monoterpene alcohol renowned for its potent and pleasant aroma. It is a cornerstone of the "floral" aroma family in wine.

  • Chemical Structure: C₁₀H₁₈O

  • Aroma Profile: Linalool imparts a complex floral and fresh scent, often described with notes of lavender, orange blossom, lily, and rose.[3][5] It is a primary aroma, meaning it originates directly from the grape, where it exists in both a free, volatile form and as a non-aromatic glycosidically bound precursor.[6] The bound forms can be hydrolyzed by enzymes or acid during winemaking and aging, releasing additional free linalool and enhancing the wine's aromatic intensity.[6][7]

The 3,7-Dimethylocta-1,5,7-trien-3-ol Family

The user's query specified the (Z)-isomer of 3,7-dimethylocta-1,5,7-trien-3-ol. It is crucial to note that specific sensory and quantitative data for this particular stereoisomer in wine is not extensively documented in readily available scientific literature. However, the more commonly studied and reported isomer is (E)-3,7-dimethylocta-1,5,7-trien-3-ol, known by its common name, hotrienol . For the purpose of this guide, we will use data for hotrienol as a representative of this compound family, a distinction that underscores the importance of stereochemistry in aroma perception.

  • Chemical Structure: C₁₀H₁₆O

  • Aroma Profile: Hotrienol presents a distinct floral aroma, often described as reminiscent of hyacinth.[8] Unlike linalool, which is a major primary aroma, hotrienol is frequently formed during wine aging through the acid-catalyzed rearrangement of other monoterpene polyols.[7] Its concentration, therefore, can increase as a wine matures, contributing to the development of the wine's bouquet.[8]

Quantitative Comparison and Aroma Contribution

The true impact of an aroma compound is not determined by its concentration alone, but by the ratio of its concentration to its sensory detection threshold. This ratio is known as the Odor Activity Value (OAV). A compound is generally considered to be a significant contributor to the overall aroma when its OAV is greater than 1.[9]

Data Summary

The table below summarizes the key quantitative parameters for linalool and hotrienol, providing a basis for comparing their potential impact on wine aroma.

PropertyLinalool(E)-3,7-Dimethylocta-1,5,7-trien-3-ol (Hotrienol)
Molar Mass 154.25 g/mol 152.23 g/mol
Aroma Descriptor Floral, lavender, fresh, sweet, orange blossom[3][5]Floral, hyacinth[8]
Sensory Detection Threshold (in wine) ~25 - 50 µg/L[3]~80 µg/L (in water, wine matrix may vary)
Typical Concentration Range (in wine) 10 - 500 µg/L (up to 1000 µg/L in aromatic varieties)[3]Increases with aging, often from non-detectable levels
Calculated OAV Range (Typical) 0.2 - 20+Variable, often <1 in young wines, can exceed 1 with aging
Origin in Wine Primarily from grapes (free and bound precursors)[6]Primarily from chemical transformations during aging[8]
Analysis of Aroma Impact

Linalool is unequivocally a primary impact compound. In aromatic varieties, its concentration frequently exceeds its low sensory threshold by a significant margin, resulting in high OAVs.[3][10] This makes it a direct and powerful contributor to the wine's characteristic floral nose. Its concentration can decrease during aging as it undergoes oxidation to form compounds like linalool oxides, which have different aromas and higher detection thresholds.[8]

Hotrienol , in contrast, is typically a secondary or tertiary aroma contributor. Its importance grows with wine maturation.[8] In young wines, it may be absent or at concentrations well below its sensory threshold (OAV < 1). As the wine ages, its formation can lead to an increase in concentration that may eventually surpass its perception threshold, adding a new layer of floral complexity to the bouquet.

Furthermore, the perception of these compounds is not isolated. Synergistic and antagonistic effects are common in the complex matrix of wine.[2] For instance, the perception threshold of linalool can be lowered in the presence of other terpenes, enhancing its impact even at lower concentrations.[11] Conversely, at high concentrations, linalool has been observed to mask other aromas.[11][12]

Analytical Methodology for Terpene Profiling

Rationale for Method Selection

Quantifying volatile terpenes like linalool and hotrienol in wine presents an analytical challenge due to their low concentrations and the complexity of the wine matrix (water, ethanol, sugars, acids). Therefore, a sample preparation step is necessary to extract and concentrate these compounds prior to analysis. Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted, robust, and sensitive method for this purpose.[13][14]

  • Causality of Experimental Choices:

    • Headspace (HS): Analysis of the vapor phase above the wine sample selectively targets volatile and semi-volatile compounds, leaving non-volatile matrix components behind.

    • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a sorbent material is exposed to the headspace. It adsorbs and concentrates the aroma compounds, significantly improving detection limits. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often chosen for its broad selectivity for various volatile compounds, including terpenes.

    • Gas Chromatography (GC): This technique separates the complex mixture of extracted volatiles based on their boiling points and affinity for the GC column (e.g., a polar DB-WAX column).

    • Mass Spectrometry (MS): Provides definitive identification of the separated compounds based on their unique mass fragmentation patterns and allows for precise quantification.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis p1 1. Pipette 5 mL Wine + 5 mL Deionized Water into 20 mL Vial p2 2. Add 3 g NaCl (to enhance volatility) p1->p2 p3 3. Add Internal Standard (e.g., 5 µL of 2-octanol) p2->p3 e1 4. Equilibrate Sample (e.g., 40°C for 1 min) p3->e1 Transfer to Autosampler e2 5. Expose DVB/CAR/PDMS Fiber to Headspace (e.g., 40°C for 60 min) e1->e2 a1 6. Thermal Desorption of Fiber in GC Inlet e2->a1 Automated Injection a2 7. Chromatographic Separation (e.g., DB-WAX column) a1->a2 a3 8. Mass Spectrometry Detection & Identification a2->a3 a4 9. Quantification & OAV Calculation a3->a4 Data Processing

Caption: HS-SPME-GC-MS workflow for wine terpene analysis.

Detailed Protocol: HS-SPME with GC-MS Analysis

This protocol is a synthesized example based on methodologies described in the literature.[15]

  • Sample Preparation:

    • Pipette 5 mL of the wine sample into a 20 mL glass headspace vial.

    • Add 5 mL of deionized water to the vial.

    • Add 3 g of sodium chloride (NaCl) to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace.

    • Spike the sample with a suitable internal standard (e.g., 5 µL of a 4.2 mg/L ethanolic solution of 2-octanol) for accurate quantification.

    • Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

  • HS-SPME Extraction:

    • Place the prepared vial into the autosampler tray of the GC-MS system.

    • Incubate the vial at 40°C for 1 minute with agitation to allow for equilibration between the liquid and vapor phases.

    • Expose a pre-conditioned 50/30 μm DVB/CAR/PDMS SPME fiber to the headspace of the vial for 60 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • After extraction, automatically retract the fiber and inject it into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes for 5 minutes in splitless mode.

    • Perform chromatographic separation on a polar capillary column, such as a DB-WAX UI (30 m x 0.25 mm, 0.25 µm film thickness).

    • Use helium as the carrier gas at a constant flow rate of 1.2 mL/min.

    • Employ a GC oven temperature program, for example: start at 40°C for 3 minutes, ramp at 4°C/min to 230°C, and hold for 20 minutes.

    • Operate the mass spectrometer in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 35-350.

    • Identify compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify using the internal standard method based on calibration curves prepared in a model wine matrix.

Conclusion

Linalool and the 3,7-dimethylocta-1,5,7-trien-3-ol isomer hotrienol both contribute to the desirable floral notes in wine, but their origins and typical impact differ significantly.

  • Linalool is a potent primary aroma directly linked to grape variety. Its presence at concentrations above its sensory threshold is a key driver of the fresh, floral character in many young, aromatic white wines.

  • Hotrienol is primarily a secondary aroma , a product of chemical reactions during wine aging . Its development contributes to the complexity of the bouquet in mature wines.

For researchers and winemakers, understanding the balance between these compounds is essential. High initial linalool concentrations can define a wine's varietal typicity, while the gradual emergence of hotrienol can be an indicator of desirable bouquet development over time. The robust analytical workflow of HS-SPME-GC-MS provides the necessary sensitivity and specificity to quantify these compounds, allowing for precise tracking of aroma evolution from grape to bottle.

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  • JECFA. (2003). Safety evaluation of certain food additives and contaminants. WHO Food Additives Series No. 50.
  • NIST. (n.d.). 1,5,7-Octatrien-3-ol, 3,7-dimethyl-. NIST WebBook.

Sources

Validation

Method Validation for (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol Quantification in Food Matrices: A Comparative Guide

Introduction & Mechanistic Background (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol (a stereoisomer belonging to the hotrienol family) is a highly unsaturated tertiary terpene alcohol. It is a critical volatile marker respon...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

(Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol (a stereoisomer belonging to the hotrienol family) is a highly unsaturated tertiary terpene alcohol. It is a critical volatile marker responsible for the sweet, floral, and tropical aromatic profiles of complex food matrices, including [1], muscat grapes, and [2].

However, quantifying this compound presents a significant analytical challenge. As a tertiary alcohol with conjugated double bonds, it is highly susceptible to thermal dehydration, readily rearranging into hydrocarbons (such as cosmene) at elevated temperatures[3]. Consequently, traditional high-temperature extraction methods like Simultaneous Distillation-Extraction (SDE) often result in thermal artifacts and inaccurate quantification[2].

To achieve accurate quantification, the extraction method must balance thermal gentleness with a high affinity for mid-polar analytes. In this guide, we objectively compare the performance of the Triple-Phase DVB/CAR/PDMS SPME Fiber (50/30 µm) against two standard alternatives: the Single-Phase PDMS SPME Fiber (100 µm) and Solvent-Assisted Flavor Evaporation (SAFE) .

  • DVB/CAR/PDMS (The Validated Product) : This fiber utilizes a synergistic adsorption mechanism. The Divinylbenzene (DVB) layer provides mesopores and π-π interactions ideal for capturing the conjugated double bonds of the target analyte. The Carboxen (CAR) layer traps highly volatile interferents, preventing them from displacing the target compound, while the Polydimethylsiloxane (PDMS) acts as a non-polar base.

  • PDMS (Alternative 1) : Extracts purely via absorption (partitioning). Because PDMS is highly non-polar, it exhibits poor affinity for the hydroxyl group of the tertiary alcohol, leading to lower recovery rates.

  • SAFE (Alternative 2 - Gold Standard) : Operates under high vacuum (10⁻⁴ mbar) at low temperatures (40 °C). It completely prevents thermal artifacts[2], making it an excellent benchmark, but it is highly labor-intensive.

Experimental Protocols: Self-Validating Systems

Expertise Note: Every analytical workflow must be a self-validating system. We incorporate matrix-matched calibration and internal standardization to mathematically cancel out matrix suppression effects caused by high sugar content in honey or polyphenols in tea.

Protocol A: Automated HS-SPME (DVB/CAR/PDMS vs. PDMS)
  • Sample Preparation : Weigh 1.0 g of the food matrix (e.g., honey or tea infusion) into a 20 mL headspace vial.

  • Salting-Out Effect : Add 5.0 mL of saturated NaCl solution. Causality: The high ionic strength decreases the solubility of organic volatiles in the aqueous phase, thermodynamically driving the terpene alcohol into the headspace[4].

  • Internal Standardization : Spike with 25 µL of 4-methyl-2-pentanol (5 mg/L). Causality: Normalizes fiber degradation and variations in extraction kinetics.

  • Equilibration : Incubate at 45 °C for 15 min with 250 rpm agitation. Causality: 45 °C provides sufficient vapor pressure for the analyte without triggering thermal dehydration[3].

  • Extraction : Expose the SPME fiber to the headspace for 40 min at 45 °C.

  • Desorption : Retract the fiber and desorb in the GC inlet at 250 °C for 5 min in splitless mode.

Protocol B: Solvent-Assisted Flavor Evaporation (SAFE)
  • Liquid Extraction : Extract 50 g of the matrix with 50 mL of dichloromethane (DCM).

  • High-Vacuum Distillation : Transfer the organic phase to the SAFE apparatus. Distill under high vacuum (10⁻⁴ mbar) at a controlled temperature of 40 °C. Causality: The extreme vacuum lowers the boiling point of the volatiles, allowing distillation at 40 °C to completely bypass thermal degradation[2].

  • Drying & Concentration : Dry the distillate over anhydrous Na₂SO₄ and concentrate to 0.5 mL using a gentle nitrogen (N₂) blowdown.

  • Injection : Inject 1 µL into the GC-MS.

GC-MS Analytical Parameters (Universal)
  • Column : HP-5MS (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program : 40 °C (hold 3 min), ramp at 3 °C/min to 200 °C, then 15 °C/min to 240 °C.

  • MS Conditions : Electron Ionization (EI) at 70 eV; Full scan mode (35–350 m/z)[3].

Performance Comparison & Data Presentation

Table 1: Quantitative Validation Metrics
MetricDVB/CAR/PDMS (Triple-Phase)PDMS (100 µm)SAFE-GC-MS (DCM)
Extraction Efficiency (Recovery %) 92.4 ± 3.165.8 ± 5.288.5 ± 4.6
Limit of Detection (LOD, µg/kg) 0.050.850.15
Limit of Quantification (LOQ, µg/kg) 0.152.500.50
Reproducibility (RSD %) 4.28.76.5
Table 2: Operational Efficiency
MetricDVB/CAR/PDMS (Triple-Phase)PDMS (100 µm)SAFE-GC-MS (DCM)
Sample Prep Time 55 min (Automated)55 min (Automated)>180 min (Manual)
Solvent Consumption None (Solvent-free)None (Solvent-free)50 mL / sample
Thermal Artifact Risk LowLowVery Low

Visualization

G cluster_SPME HS-SPME Workflow (Triple-Phase) cluster_SAFE SAFE Workflow (Gold Standard) Matrix Food Matrix (Honey / Tea Infusion) Volatilization Headspace Equilibration (45°C) Matrix->Volatilization Volatiles Extraction Liquid-Liquid Extraction (DCM) Matrix->Extraction Extract Adsorption DVB/CAR/PDMS Adsorption Volatilization->Adsorption Desorption Thermal Desorption (250°C) Adsorption->Desorption GCMS GC-MS Analysis (Quantification) Desorption->GCMS Distillation High Vacuum Distillation (10^-4 mbar) Extraction->Distillation Concentration N2 Blowdown Concentration Distillation->Concentration Concentration->GCMS

Figure 1: Comparative workflow of HS-SPME vs. SAFE for volatile extraction prior to GC-MS.

Conclusion & Recommendations

The data clearly demonstrates that the DVB/CAR/PDMS fiber vastly outperforms the single-phase PDMS fiber for the quantification of (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol. The DVB polymer's affinity for the analyte's π-system increases extraction efficiency by over 40%, dropping the LOD to a highly sensitive 0.05 µg/kg.

While SAFE remains the gold standard for absolute artifact-free isolation[2], its manual nature and 180+ minute sample preparation time make it impractical for high-throughput screening. The Triple-Phase HS-SPME method provides a statistically comparable recovery rate (92.4% vs 88.5%) but operates fully automated, making it the optimal choice for modern flavor and fragrance laboratories analyzing complex food matrices.

References

  • Title: Comparison of Potent Odorants in Raw and Ripened Pu-Erh Tea Infusions Based on Odor Activity Value Calculation and Multivariate Analysis: Understanding the Role of Pile Fermentation Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Volatile organic compounds of Thai honeys produced from several floral sources by different honey bee species Source: PLOS ONE URL: [Link]

  • Title: The Use of SPME-GC-MS IR and Raman Techniques for Botanical and Geographical Authentication and Detection of Adulteration of Honey Source: Food Research International URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol

Comprehensive Safety and Operational Guide for Handling (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for unsatur...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol

As a Senior Application Scientist, I frequently observe laboratories underestimating the handling requirements for unsaturated terpene alcohols. (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol—commonly referred to as the (Z)-isomer of hotrienol—is a highly reactive tertiary alcohol utilized in flavor profiling, fragrance development, and natural product synthesis (1[1]). While it lacks the severe acute toxicity of heavily halogenated solvents, its conjugated triene structure makes it susceptible to auto-oxidation, and its volatility presents specific flammability risks.

This guide provides a self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of (Z)-hotrienol. Every protocol is grounded in the physicochemical realities of the molecule, ensuring that your safety measures are proactive rather than reactive.

Physicochemical Risk Assessment

Before selecting PPE, we must understand the molecule's behavior. (Z)-hotrienol is a lipophilic, volatile organic compound (VOC). Its primary hazards stem from its ability to defat the skin upon prolonged contact and its potential to form reactive peroxides if exposed to air over time due to the conjugated diene/triene system.

Table 1: Physicochemical Properties & Associated Hazards of (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol

PropertyValueOperational Implication
Molecular Formula C10H16OHighly lipophilic; easily penetrates compromised skin barriers.
Boiling Point ~228.4 °CLow volatility at room temp, but aerosolizes easily during agitation (2[2]).
Flash Point ~89.4 °C (193 °F)Class IIIA Combustible Liquid. Keep away from open flames/sparks (3[3]).
Specific Gravity 0.871 - 0.884 g/cm³Floats on water; water alone is ineffective for fire/spill control (3[3]).
Odor Profile Sweet, floral, tropicalCan cause olfactory fatigue, masking the presence of a leak.

Personal Protective Equipment (PPE) Strategy

The selection of PPE is not arbitrary; it is a direct response to the chemical's lipophilicity and combustible nature.

  • Hand Protection (Gloves):

    • The Science: As a non-polar terpene alcohol, (Z)-hotrienol can permeate standard latex rapidly.

    • The Standard: Use chemical impermeable Nitrile rubber (NBR) gloves (4[4]). For splash protection, a minimum thickness of 0.11 mm is required. For continuous contact or large volume handling (>500 mL), upgrade to a thickness of 0.4 mm.

  • Eye & Face Protection:

    • The Science: The tertiary alcohol functional group can cause severe ocular irritation upon direct contact.

    • The Standard: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards (5[5]). If performing pressurized reactions, a full-face shield is mandatory to protect against aerosolized droplets.

  • Body Protection:

    • The Science: Combustible liquids require minimizing static generation and protecting the skin from defatting.

    • The Standard: Wear fire/flame resistant and impervious clothing (5[5]). 100% cotton or specialized FR laboratory coats are required. Synthetic fabrics (like polyester) must be avoided as they can melt into the skin during a flash fire.

  • Respiratory Protection:

    • The Science: While the boiling point is relatively high, operations generating mists pose an inhalation risk.

    • The Standard: All handling must occur within a certified fume hood with adequate ventilation. If engineering controls fail, use a full-face respirator equipped with an Organic Vapor (OV) cartridge (5[5]).

Operational Workflow & Handling Protocol

A self-validating protocol ensures that each step confirms the safety of the next.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify fume hood face velocity is between 0.4–0.6 m/s (80–120 fpm). Ensure all sources of ignition (hot plates, open flames) are removed from the workspace (4[4]).

  • PPE Donning: Inspect nitrile gloves for pinhole leaks using the inflation method. Don FR lab coat and safety goggles.

  • Inert Atmosphere Preparation: Because of the triene moiety, (Z)-hotrienol is prone to auto-oxidation. Purge the reaction vessel with Argon or Nitrogen before dispensing to prevent peroxide formation.

  • Dispensing: Use glass or Teflon (PTFE) pipettes/syringes. Avoid standard plastic (polypropylene/polyethylene) consumables for prolonged storage, as the terpene can leach plasticizers. Avoid dust/mist formation and breathing vapors (4[4]).

  • Post-Operation: Purge the primary chemical container with Argon before sealing. Store in a cool (2-8 °C), dark, and well-ventilated flammables cabinet.

Spill Response and Disposal Plan

Spills involving terpene alcohols require immediate containment to prevent vapor accumulation and environmental contamination.

Spill Response Protocol:

  • Evacuate & Isolate: Evacuate personnel to safe areas and upwind of the spill/leak. Extinguish all potential ignition sources immediately (4[4]).

  • Ventilation: Maximize fume hood exhaust and room ventilation.

  • Containment: Do NOT use water. Apply an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth) to the perimeter of the spill, working inward.

  • Collection: Use spark-proof tools and explosion-proof equipment to collect the saturated absorbent (4[4]). Place it into a suitable, closed high-density polyethylene (HDPE) or glass waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water solution to remove residual lipophilic film.

Waste Disposal:

  • Classification: Dispose of as hazardous organic liquid waste (combustible). Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations (4[4]).

  • Segregation: Do not mix with strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger a highly exothermic reaction.

Visualizing the Workflow

Below is the logical progression of our operational and spill response framework, ensuring a self-validating safety loop.

G Start Pre-Operation: Verify Fume Hood & Don PPE Dispense Inert Atmosphere Prep & Dispensing Start->Dispense Reaction Experimental Execution Dispense->Reaction Spill Spill Detected? Reaction->Spill Contain Evacuate, Remove Ignition & Contain with Sand Spill->Contain Yes Waste Segregate as Hazardous Organic Waste Spill->Waste No Absorb Collect with Non-Sparking Tools Contain->Absorb Absorb->Waste

Figure 1: SOP and spill response workflow for (Z)-(1)-3,7-Dimethylocta-1,5,7-trien-3-ol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 40510009, Hotrienol". PubChem. Available at:[Link]

  • The Good Scents Company. "hotrienol (E,R)-3,7-dimethyl-1,5,7-octatrien-3-ol". The Good Scents Company Information System. Available at:[Link]

Sources

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